1-Boc-4-isopropyl-4-piperidinecarboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMWUMCFDOCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662855 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093396-57-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key intermediate in organic synthesis. The information is compiled to assist researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound, with the CAS Number 1093396-57-6, is a derivative of piperidine carboxylic acid.[1][2] The structure features a piperidine ring with a carboxylic acid and an isopropyl group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.
-
Molecular Formula: C₁₄H₂₅NO₄[2]
-
Molecular Weight: 271.4 g/mol [2]
-
Synonyms: 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 182.0 ± 25.9 °C | [1] |
| pKa (Predicted) | 4.71 ± 0.20 | [1] |
| Index of Refraction | 1.488 | [1] |
| Molar Refractivity | 71.3 ± 0.3 cm³ | [1] |
| Storage Conditions | 2-8°C | [1] |
| Purity | ≥95% | [2] |
Role in Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure, containing a protected amine and a carboxylic acid, makes it a versatile building block for more complex molecules. A common application is the removal of the Boc protecting group to yield 4-isopropyl-4-piperidinecarboxylic acid, which can then be used in the synthesis of various compounds, including potential pharmaceuticals, dyes, and polymers.[1]
The deprotection of the Boc group is a fundamental reaction in peptide synthesis and the creation of other amine-containing molecules. This process is typically achieved under acidic conditions.
Experimental Protocols
While specific experimental data for the determination of all physicochemical properties of this exact compound are not publicly detailed, the following are standard methodologies that would be employed.
a) Determination of Melting Point: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
b) High-Performance Liquid Chromatography (HPLC) for Purity Assessment: Purity is often determined using HPLC. A standard protocol would involve:
-
Solvent Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent.
-
Chromatography: The sample is injected into the HPLC system equipped with an appropriate column (e.g., C18). A gradient or isocratic elution method is used to separate the main compound from any impurities.
-
Detection: A UV detector is commonly used for detection. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: ¹H and ¹³C NMR spectroscopy are standard methods for confirming the chemical structure.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the Boc group, the isopropyl group, and the piperidine ring structure.
Safety and Handling
This compound is considered a relatively stable compound under normal laboratory conditions.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area, wearing personal protective equipment such as safety goggles, gloves, and a lab coat to avoid skin contact and inhalation.[1]
References
A Technical Guide to 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a substituted piperidine derivative that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds. The strategic placement of an isopropyl group and a carboxylic acid at the 4-position, combined with the Boc-protecting group on the nitrogen, offers synthetic handles for the elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on experimental details and data presentation.
While a specific crystal structure for this compound is not publicly available, this guide will draw comparisons with related structures to predict its likely solid-state conformation.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties for this compound and a related compound, 1-Boc-4-methylpiperidine-4-carboxylic acid, is presented below. This data is crucial for its identification, purification, and manipulation in a laboratory setting.
Table 1: Physicochemical Data
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic Acid[1] |
|---|---|---|
| CAS Number | 1093396-57-6[2] | 189321-63-9 |
| Molecular Formula | C14H25NO4 | C12H21NO4 |
| Molecular Weight | 271.35 g/mol | 243.3 g/mol |
| Predicted Boiling Point | Not Available | 354.3±35.0 °C |
| Predicted Flash Point | Not Available | 168.1±25.9 °C |
| Predicted Density | Not Available | 1.129±0.06 g/cm3 |
Synthesis Protocols
The synthesis of 4-substituted N-Boc-piperidine-4-carboxylic acids typically involves the protection of the piperidine nitrogen followed by alkylation or other modifications at the 4-position. Below are generalized and specific experimental protocols relevant to the synthesis of the title compound and its analogs.
General Synthesis of N-Boc-piperidine-4-carboxylic acid
A common route to N-Boc protected piperidine carboxylic acids involves the reaction of the parent piperidine carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate in water under an ice bath.[3]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate dropwise to the suspension.[3]
-
Reaction: Allow the mixture to warm to 30°C and stir for 22 hours.[3]
-
Work-up: Extract the reaction mixture with diethyl ether to remove unreacted Boc anhydride.[3]
-
Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with 3 M hydrochloric acid. Extract the product with ethyl acetate.[3]
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[3]
Synthesis of 1-Boc-4-alkyl-4-piperidinecarboxylic Acids
The introduction of an alkyl group at the 4-position can be achieved through various methods, including the alkylation of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.
Caption: Synthetic and Analytical Workflow.
Predicted Crystal Structure and Solid-State Properties
Although the specific crystal structure of this compound has not been reported, insights can be gained from the crystal structures of analogous compounds. Generally, N-Boc-piperidine rings adopt a chair conformation in the solid state. The bulky tert-butoxycarbonyl group typically occupies an equatorial position to minimize steric hindrance.
The carboxylic acid and the isopropyl group at the 4-position will also have preferred orientations. It is likely that the isopropyl group will also favor an equatorial position. In the solid state, hydrogen bonding between the carboxylic acid moieties of adjacent molecules is expected, leading to the formation of dimers or extended chains. These intermolecular interactions will be a dominant factor in the overall crystal packing.
Applications in Drug Discovery and Development
Substituted piperidines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][5] this compound can be utilized in several ways:
-
As a Scaffold: The piperidine ring serves as a core structure onto which other functional groups can be added.
-
As an Intermediate: It is a key intermediate for creating more complex molecules.[2] The Boc group can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.[5]
-
In Peptide Mimetics: The constrained di-substituted nature of this amino acid analog makes it a candidate for incorporation into peptide mimetics to induce specific conformations.[6]
-
PROTACs: This compound can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents.[4][7]
The versatility of this compound makes it a valuable tool for medicinal chemists in the development of new therapeutics for a wide range of diseases.[6]
Safety and Handling
This compound is considered a relatively stable compound.[2] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area, wearing protective gloves and eyewear to avoid skin and eye contact.[2]
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for rigorous, peer-reviewed experimental data. All laboratory work should be conducted with appropriate safety measures in place.
References
Spectroscopic and Synthetic Overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a protected amine, a quaternary carbon, and a carboxylic acid, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic and synthetic information for this compound. Due to the limited availability of specific experimental data in public-domain literature and databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and general experimental protocols applicable to its synthesis and characterization.
Chemical Structure and Properties
IUPAC Name: 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid CAS Number: 1093396-57-6 Molecular Formula: C₁₄H₂₅NO₄ Molecular Weight: 271.35 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 271.35 g/mol | Calculated |
| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | Predicted[1] |
| Density | 1.1 ± 0.1 g/cm³ | Predicted[1] |
| pKa | 4.71 ± 0.20 | Predicted[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 9.0 | br s | 1H | COOH |
| ~3.8 - 3.2 | m | 4H | N-CH₂ (piperidine ring) |
| ~2.2 - 1.9 | m | 1H | CH (isopropyl) |
| ~1.9 - 1.6 | m | 4H | C-CH₂ (piperidine ring) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~0.9 | d | 6H | CH(CH₃)₂ (isopropyl) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~180 | COOH |
| ~155 | N-C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~48 | C-4 (quaternary) |
| ~40 | N-CH₂ (piperidine ring) |
| ~35 | CH (isopropyl) |
| ~30 | C-CH₂ (piperidine ring) |
| 28.4 | C(CH₃)₃ (Boc) |
| ~17 | CH(CH₃)₂ (isopropyl) |
FT-IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1685 | Strong | C=O stretch (Boc carbamate) |
| ~1470, ~1365 | Medium | C-H bend (isopropyl, Boc) |
| ~1160 | Strong | C-O stretch (Boc) |
Mass Spectrometry (Predicted)
Table 5: Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 270.17 | [M-H]⁻ |
| 214.15 | [M-H-C₄H₈]⁻ (loss of isobutylene from Boc) |
| 170.16 | [M-H-Boc]⁻ |
Experimental Protocols
General Synthesis Protocol
A plausible synthetic route involves the α-alkylation of a suitable N-Boc-piperidine-4-carboxylic acid ester derivative.
Caption: General synthetic workflow for this compound.
Detailed Steps:
-
Deprotonation: To a solution of N-Boc-piperidine-4-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Alkylation: 2-Iodopropane is added to the reaction mixture, and it is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, can be purified by column chromatography.
-
Saponification: The purified ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up: The reaction mixture is acidified with a dilute solution of HCl to a pH of approximately 3-4. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.
3.2.2. FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Logical workflow for the structural characterization of the target compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery. While specific experimental spectroscopic data is not widely published, this guide provides a comprehensive overview of its predicted spectral characteristics and outlines general experimental protocols for its synthesis and analysis. The provided information serves as a valuable resource for researchers working with this and structurally related compounds. Further experimental validation of the predicted data is encouraged.
References
1-Boc-4-isopropyl-4-piperidinecarboxylic acid solubility and stability
An In-Depth Technical Guide on the Core Properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document extrapolates its physicochemical properties based on the well-established characteristics of its constituent functional groups: the piperidine core, the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the isopropyl substituent. Furthermore, this guide details standardized experimental protocols for the systematic evaluation of its solubility and stability, providing a foundational framework for its application in research and development.
Introduction
This compound is a substituted piperidine derivative with significant potential as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a lipophilic Boc-protected amine, a polar carboxylic acid, and an isopropyl group, suggests a nuanced solubility and stability profile that is critical for its handling, formulation, and reaction optimization. Understanding these properties is paramount for its effective utilization in medicinal chemistry and process development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NO₄ | - |
| Molecular Weight | 285.38 g/mol | - |
| Boiling Point | 377.4±35.0 °C at 760 mmHg | [1] |
| Density | 1.1±0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.71±0.20 | [1] |
| Storage Conditions | 2-8°C | [1] |
| Appearance | Solid | [1] |
Predicted Solubility Profile
The solubility of this compound is expected to be highly dependent on the nature of the solvent. The presence of both polar (carboxylic acid) and non-polar (Boc group, isopropyl group, piperidine ring) moieties suggests amphiphilic character.
In Aqueous Systems: The solubility in water is anticipated to be low, a characteristic shared by many Boc-protected amino acids.[2] The bulky, hydrophobic tert-butyl group of the Boc protecting group and the isopropyl group contribute significantly to its lipophilicity, which generally reduces aqueous solubility.
However, the solubility is expected to be pH-dependent.[3] In basic aqueous solutions (pH > pKa of the carboxylic acid), the carboxylate salt will form, which should exhibit significantly higher aqueous solubility due to its ionic nature. Conversely, in acidic solutions, the carboxylic acid will be protonated, and the Boc group is stable under mildly acidic conditions, likely resulting in low solubility.
In Organic Solvents: Based on the solubility of similar piperidine derivatives, this compound is predicted to have good solubility in a range of common organic solvents.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The carboxylic acid can engage in hydrogen bonding with the solvent. |
| Aprotic Polar | DMSO, DMF, THF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and size.[5] |
| Non-polar | Toluene, Hexane | Low to Moderate | The lipophilic character imparted by the Boc and isopropyl groups may allow for some solubility. |
Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the carboxylic acid. Under general conditions, it is considered a relatively stable compound.[1]
pH Stability:
-
Acidic Conditions: The Boc group is notoriously labile in the presence of strong acids.[6] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will readily cleave the Boc group, yielding the free piperidine, carbon dioxide, and isobutene.[6][7] The rate of cleavage is dependent on the acid strength and temperature.
-
Neutral Conditions: The compound is expected to be stable at neutral pH.
-
Basic Conditions: The Boc group is generally stable under basic conditions, making it orthogonal to other protecting groups like Fmoc.[6] The carboxylic acid will be deprotonated to form a stable carboxylate salt.
Thermal Stability: While a specific decomposition temperature is not documented, the provided boiling point of 377.4 °C suggests good thermal stability under normal laboratory conditions.[1] However, prolonged exposure to high temperatures may lead to degradation. For long-term storage, refrigeration at 2-8°C is recommended.[1]
Photostability: Specific photostability studies on this compound have not been reported. As a general practice for new chemical entities, its sensitivity to light should be evaluated according to ICH Q1B guidelines.[8][9] This involves exposing the solid material and solutions to a standardized light source and assessing for degradation.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[10]
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers of varying pH, organic solvents)
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved with undissolved solid remaining.[4]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.[11]
-
After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle.[11]
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any solid particles.[10]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.[4]
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment
5.2.1. pH Stability Study
Procedure:
-
Prepare solutions of the compound at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
Divide each solution into two sets of vials. One set is stored at a controlled temperature (e.g., 25 °C) and the other at an accelerated temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.
5.2.2. Photostability Study (as per ICH Q1B)
Procedure:
-
Expose a sample of the solid compound to a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-ultraviolet light).[8]
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.[8]
-
Prepare solutions of the compound in transparent, chemically inert containers and expose them to the same light source, with corresponding protected control solutions.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC to quantify any degradation and observe the formation of photoproducts.
Visualizations
Caption: Workflow for solubility and stability testing.
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics. While specific experimental data is sparse, a predictive analysis based on its chemical structure suggests low but pH-dependent aqueous solubility, good solubility in polar organic solvents, and stability under neutral and basic conditions, with a known lability to strong acids. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine these critical parameters, thereby facilitating the informed and efficient use of this compound in drug discovery and development endeavors.
References
- 1. biosynce.com [biosynce.com]
- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
theoretical calculations for 4,4-disubstituted piperidines
An In-depth Technical Guide to the Theoretical Calculations of 4,4-Disubstituted Piperidines
Introduction
The 4,4-disubstituted piperidine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The three-dimensional conformation of these molecules is critical as it governs their interaction with biological targets.[1] Theoretical calculations and computational modeling have become indispensable tools for understanding the conformational preferences, electronic properties, and reactivity of these molecules, thereby guiding rational drug design and development.[1][3] This guide provides a comprehensive overview of the theoretical methods employed, data interpretation, and relevant experimental protocols for the study of 4,4-disubstituted piperidines.
Core Concepts in Piperidine Conformation
The six-membered piperidine ring is not planar and primarily exists in a dynamic equilibrium between several forms. The chair conformation is generally the most stable and prevalent form, as it minimizes torsional strain and steric hindrance.[1][4] Other higher-energy conformations include the boat and twist-boat forms. The introduction of substituents on the piperidine ring can significantly influence this equilibrium.[1] In 4,4-disubstituted piperidines, the key conformational question revolves around the spatial arrangement of the two substituents at the C4 position and their interaction with the rest of the ring.
Theoretical Calculation Methodologies
A variety of computational methods are employed to study piperidine derivatives, ranging from computationally inexpensive molecular mechanics to more accurate but demanding quantum chemical calculations.
1. Molecular Mechanics (MM): Molecular mechanics methods use classical physics to model the energy of a molecule. These methods are computationally fast and are well-suited for performing conformational searches on large molecules. Force fields like MM2 and COSMIC have been successfully used to predict the conformer energies of piperidinium salts and other derivatives.[5][6] The electrostatic interactions are typically calculated using a simple Coulombic model with partial atomic charges.[5]
2. Semi-Empirical Methods: These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. Methods like AM1, PM3, and RM1 have been used to calculate spatial, electronic, and energy characteristics of piperidine derivatives, including thermodynamic stability and charge characteristics.[7]
3. Density Functional Theory (DFT): DFT is a popular quantum chemical method that provides a good balance between accuracy and computational cost for studying molecular properties.[8] Functionals such as B3LYP-D and WB97XD, often paired with basis sets like 6-311++G**, are used to optimize molecular geometries and calculate electronic and vibrational properties.[8][9] DFT calculations are valuable for obtaining accurate conformational energies, bond lengths, and angles.[8]
Computational Workflow
The theoretical investigation of a 4,4-disubstituted piperidine typically follows a structured workflow to identify stable conformers and calculate their properties.
Conformational Analysis of Substituted Piperidines
The conformational free energies (-ΔG°) of substituted piperidines are a key determinant of their behavior. For 4-substituted piperidines, the relative conformer energies are often similar to those of analogous cyclohexanes.[5] However, for polar substituents at the C4 position, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol.[5] In some cases, such as with fluorine, hydroxyl, and bromine substituents, this can even reverse the conformational preference, making the axial form more favored upon protonation.[5] This effect is attributed to electrostatic interactions between the substituents and the protonated nitrogen.[5]
For 4-phenylpiperidine analgesics, phenyl equatorial conformations are generally preferred, though phenyl axial conformations can be energetically accessible, with energy differences as low as 0.6-0.7 kcal/mol.[6]
Data Presentation: Conformational Energies
The following table summarizes representative conformational energy data for substituted piperidines from the literature. This data is crucial for predicting the dominant conformation in different chemical environments.
| Compound/Substituent (R) | System | Method | Conformational Preference | ΔG (kcal/mol) | Reference |
| 4-F | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |
| 4-OH | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |
| 4-Br | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |
| 4-Phenyl | Meperidine | MM2 Calculation | Equatorial preferred | 0.6 | [6] |
| 4-Phenyl | Ketobemidone | MM2 Calculation | Equatorial preferred | 0.7 | [6] |
| 2-Methyl | 1-(2-methyl-1-piperidyl)ethanone | M06-2X Calculation | Axial favored | -3.2 | [10] |
Protocols
Computational Protocol for Conformational Analysis
A generalized protocol for the theoretical analysis of a 4,4-disubstituted piperidine is as follows:
-
Structure Generation: Build an initial 3D structure of the target molecule using molecular modeling software.[1]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This step is crucial for exploring the potential energy surface of the molecule.[1]
-
Geometry Optimization: Optimize the geometry of each identified conformer. This is typically done using DFT methods (e.g., B3LYP-D/6-311++G**) or a reliable molecular mechanics force field.[1][8] The optimization should be carried out until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory used for optimization.[11] This step confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and provides thermodynamic data such as Gibbs free energy (G).[11]
-
Data Analysis: Calculate the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the most stable.[11]
-
Property Calculation: For the most stable conformers, calculate other properties of interest, such as bond lengths, bond angles, dihedral angles, partial charges, and HOMO-LUMO energy gaps.[7][8]
-
Validation (Optional but Recommended): Compare the calculated results with experimental data. For instance, calculated NMR chemical shifts and coupling constants can be compared with experimental NMR spectra to validate the computational model.[11]
Experimental Protocol: NMR Spectroscopy for Conformation Determination
NMR spectroscopy is a primary experimental technique used to validate theoretical predictions of piperidine conformation.
-
Sample Preparation: Dissolve a purified sample of the 4,4-disubstituted piperidine in a suitable deuterated solvent.
-
Data Acquisition: Acquire a series of NMR spectra, including ¹H, ¹³C, and 2D spectra like COSY and NOESY.
-
Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and, consequently, the ring conformation.
-
NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to distinguish between axial and equatorial substituents.
-
Comparison: The experimentally determined conformational preferences are then compared with the relative energies of conformers predicted by theoretical calculations.[12]
Relationship between Theoretical Inputs and Outputs
The successful application of theoretical calculations relies on understanding the relationship between the chosen methodology and the resulting data.
Conclusion
Theoretical calculations provide powerful insights into the conformational landscape and properties of 4,4-disubstituted piperidines. By combining methods like DFT and molecular mechanics with experimental validation, researchers can build accurate models of these important pharmaceutical scaffolds. This computational-experimental synergy is essential for accelerating the design and development of new drugs with optimized efficacy and safety profiles. A thorough understanding of the underlying theoretical principles and computational workflows, as outlined in this guide, is crucial for professionals in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]
- 8. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
1-Boc-4-isopropyl-4-piperidinecarboxylic acid CAS number 1093396-57-6
CAS Number: 1093396-57-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key building block in medicinal chemistry. This document consolidates available physicochemical data, outlines general experimental protocols, and illustrates its role in the synthesis of complex molecules for drug discovery.
Core Compound Properties
This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and both an isopropyl and a carboxylic acid group at the 4-position. The presence of the bulky isopropyl group and the carboxylic acid on the same carbon atom creates a quaternary center, providing steric hindrance that can be exploited in drug design to fine-tune compound properties.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of this information is predicted and has not been experimentally verified in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₄ | Supplier Data |
| Molecular Weight | 271.35 g/mol | Supplier Data |
| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | Biosynce[1] |
| Density | 1.1 ± 0.1 g/cm³ | Biosynce[1] |
| pKa (Predicted) | 4.71 ± 0.20 | Biosynce[1] |
| Appearance | Solid | Biosynce[1] |
| Purity | >97% | Biosynce[1] |
| Storage Conditions | 2-8°C | Biosynce[1] |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in surveyed literature. However, the expected spectral characteristics can be inferred from its structure and comparison to similar compounds like 1-Boc-4-methylpiperidine-4-carboxylic acid.
-
¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the isopropyl group protons (a doublet and a septet), and the piperidine ring protons, which would likely show complex splitting patterns. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: Key signals would be observed for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the isopropyl group, and the carbons of the piperidine ring.
-
IR: Characteristic absorption bands would be expected for the C=O stretching of the carboxylic acid and the urethane of the Boc group, as well as O-H stretching of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or related ions (e.g., [M+H]⁺ or [M-H]⁻).
Role in Medicinal Chemistry and Drug Discovery
Piperidine derivatives, particularly 4,4-disubstituted piperidines, are important scaffolds in the development of novel therapeutics. These structures are prevalent in a wide range of biologically active compounds, including analgesics, antipsychotics, and antiviral agents. The 4,4-disubstitution pattern can influence the potency, selectivity, and pharmacokinetic properties of a drug candidate.
The primary role of this compound is as a synthetic intermediate. The Boc group provides a stable and reliable protecting group for the piperidine nitrogen, allowing for selective modification of the carboxylic acid moiety. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.
Experimental Protocols
While specific, validated protocols for this compound are not published, the following represents generalized procedures based on standard organic chemistry techniques for analogous compounds. Researchers should optimize these conditions for their specific applications.
General Synthesis of 4,4-disubstituted Piperidine Carboxylic Acids
A potential synthetic route to this compound could involve the alkylation of a suitable N-Boc-piperidine precursor. A generalized workflow is depicted below.
Boc Deprotection Protocol
The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step to enable further functionalization of the piperidine nitrogen.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or the HCl solution).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by a suitable method. For a basic amine product, an aqueous workup may be appropriate. This would involve dissolving the residue in water, basifying with a saturated sodium bicarbonate solution to a pH > 8, and then extracting the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Safety Precautions:
-
Work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Keep away from heat and open flames.[1]
-
In case of accidental ingestion or inhalation, seek immediate medical attention.[1]
This guide serves as a starting point for researchers working with this compound. Due to the limited publicly available data, users are advised to perform small-scale trials to determine optimal conditions for their specific synthetic transformations.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this guide presents a hypothesized synthetic route based on established chemical principles and available data for analogous compounds. The provided experimental protocols are therefore illustrative and may require optimization.
Compound Overview
This compound (CAS No. 1093396-57-6) is a derivative of piperidine-4-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an isopropyl group at the 4-position. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The Boc group allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 1093396-57-6 |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Appearance | White to off-white solid |
| Purity | >97% (as commercially available) |
| Storage Conditions | 2-8°C |
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached through a three-step process starting from the commercially available 1-Boc-4-piperidinecarboxylic acid. The proposed workflow involves:
-
Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent alkylation step.
-
Alkylation: Introduction of the isopropyl group at the 4-position of the piperidine ring via deprotonation and reaction with an isopropyl halide.
-
Hydrolysis: Removal of the ethyl ester protecting group to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothesized)
The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate
This step involves the esterification of 1-Boc-4-piperidinecarboxylic acid.
Materials:
-
1-Boc-4-piperidinecarboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with DMAP
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 1-Boc-4-piperidinecarboxylic acid in a suitable solvent (e.g., DCM or THF), add an excess of absolute ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (or the coupling agents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-Boc-4-piperidinecarboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
This step introduces the isopropyl group at the 4-position. This is a critical step requiring anhydrous conditions and a strong base.
Materials:
-
Ethyl 1-Boc-4-piperidinecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
2-Iodopropane or 2-bromopropane
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 1-2 hours at -78 °C to allow for complete deprotonation.
-
Add 2-iodopropane (or 2-bromopropane) to the reaction mixture and continue stirring at -78 °C for several hours, gradually allowing it to warm to room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
-
Methanol or Ethanol
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in a mixture of THF and methanol (or ethanol).
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Characterization Data
The following tables summarize the expected and some reported (for analogous compounds) characterization data.
Table 2: Physical and Analytical Data
| Parameter | Predicted/Reported Value |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / m/z |
| ¹H NMR | * Boc group: Singlet around 1.4 ppm (9H).* Piperidine protons: Multiplets between 1.5-2.0 ppm and 3.0-4.0 ppm.* Isopropyl CH: Multiplet around 2.0-2.5 ppm (1H).* Isopropyl CH₃: Doublet around 0.9-1.0 ppm (6H).* Carboxylic acid OH: Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | * Boc C=O: ~155 ppm.* Boc C(CH₃)₃: ~80 ppm.* Boc CH₃: ~28 ppm.* Carboxylic acid C=O: ~175-180 ppm.* Piperidine C4: Quaternary carbon, shift will be downfield.* Piperidine CH₂: ~30-45 ppm.* Isopropyl CH: ~30-35 ppm.* Isopropyl CH₃: ~15-20 ppm. |
| Mass Spec. (ESI-) | [M-H]⁻ expected at m/z 270.18 |
Safety Information
This compound is considered a relatively stable compound under normal laboratory conditions. However, as with all chemicals, appropriate safety precautions should be taken.[1]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.[1]
This guide provides a framework for the synthesis and characterization of this compound. Researchers should consult relevant literature for analogous reactions to further refine the proposed experimental conditions.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the amide coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a sterically hindered building block, with various amines. The selection of an appropriate coupling reagent and protocol is critical for achieving high yields and purity, especially when dealing with sterically demanding substrates.
Introduction
This compound presents a significant challenge in amide bond formation due to the steric hindrance around the carboxylic acid moiety, imparted by the bulky isopropyl group at the C4 position. Standard coupling conditions may lead to low yields, incomplete reactions, or the need for extended reaction times. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount. This guide focuses on three widely used and effective coupling protocols for such challenging substrates:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : An aminium-based coupling reagent known for its high efficiency and low racemization, particularly effective for hindered amino acids.[1][2]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic carbodiimide-based method, where the addition of HOBt suppresses side reactions and improves efficiency.[3][4][5] For sterically hindered substrates, the use of DMAP as an additive can be beneficial.[3]
-
T3P (Propylphosphonic Anhydride) : A versatile and powerful coupling reagent that is particularly effective for sterically demanding substrates and is known for its ease of workup, as the byproducts are water-soluble.[6][7][8]
Data Presentation: Comparative Yields for Amide Coupling of Sterically Hindered Carboxylic Acids
While specific yield data for this compound is not extensively available in the public domain, the following table summarizes representative yields for amide coupling reactions involving other sterically hindered carboxylic acids with various amines, providing a useful benchmark for reagent selection.
| Coupling Reagent | Carboxylic Acid Substrate | Amine Substrate | Base | Solvent | Typical Yield (%) |
| HATU | Fmoc-Aib-OH | H-Aib-Resin | DIPEA | DMF | High |
| EDC/HOBt/DMAP | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | Acetonitrile | 72%[3] |
| T3P® | N-Boc-D-phenylalanine | 2-aminobenzonitrile | Pyridine | Ethyl Acetate | Good[9] |
| DIC/HOPO | 2,6-dimethylbenzoic acid | Various amines | - | Aqueous | High[10] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented is for illustrative purposes and should be considered as a guideline.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often the first choice for sterically hindered substrates due to the high reactivity of the OAt-active ester intermediate.[1]
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A cost-effective and widely used method. For sterically hindered substrates, pre-activation of the carboxylic acid and the addition of DMAP can improve yields.[3][4]
Materials:
-
This compound
-
Amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.5 eq), and DMAP (0.1 eq, if used) in anhydrous DCM or DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the solution and stir for 30 minutes at 0 °C for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
If using DCM, dilute with additional DCM. If using DMF, dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
An excellent choice for sterically hindered substrates, offering high yields and a simple, aqueous work-up to remove byproducts.[6][7][8]
Materials:
-
This compound
-
Amine (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M HCl (aq)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or MeCN, add pyridine or DIPEA (4.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides Using 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides incorporating the novel, non-proteinogenic amino acid, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. The introduction of this sterically hindered, cyclic residue is a promising strategy for inducing conformational rigidity in peptides, a key attribute for enhancing their biological activity, metabolic stability, and target selectivity.
The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide. Researchers are encouraged to optimize these methods for their specific peptide sequences and applications.
Introduction to Constrained Peptides and the Role of this compound
Constrained peptides are a class of molecules where the peptide backbone or side chains are cyclized or otherwise restricted in their conformational freedom. This structural pre-organization can lead to a significant improvement in pharmacological properties compared to their linear counterparts. The incorporation of rigid scaffolds, such as the 4-isopropyl-4-piperidinecarboxylic acid moiety, is a powerful tool to achieve this conformational constraint.
The isopropyl group at the C4 position of the piperidine ring introduces significant steric bulk, which can influence the torsional angles of the peptide backbone and favor specific secondary structures, such as β-turns. The Boc-protecting group on the piperidine nitrogen allows for straightforward incorporation into standard Boc- or Fmoc-based solid-phase peptide synthesis strategies.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a constrained peptide using this compound. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Rink Amide MBHA resin | Standard Supplier | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-protected amino acids | Standard Supplier | |
| This compound | Specialized Supplier | |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) or OxymaPure | Standard Supplier | Coupling additive |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Standard Supplier | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base |
| Piperidine | Standard Supplier | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |
| Dichloromethane (DCM) | Standard Supplier | |
| Trifluoroacetic acid (TFA) | Standard Supplier | For cleavage |
| Triisopropylsilane (TIS) | Standard Supplier | Scavenger |
| 1,2-Ethanedithiol (EDT) | Standard Supplier | Scavenger (for Trp-containing peptides) |
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the desired amount of Rink Amide MBHA resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt or OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless to yellowish beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 times).
Protocol 2: Incorporation of this compound
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2 equivalents), HBTU (1.95 equivalents), and HOBt or OxymaPure (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time and/or double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times).
Protocol 3: Peptide Chain Elongation
Repeat the steps of Fmoc deprotection, washing, and coupling for the remaining amino acids in the sequence as described in Protocol 1.
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 2.5% EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 5: Purification and Characterization
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
While specific quantitative data for peptides incorporating this compound is not extensively available in the public domain, the following table provides expected ranges based on the synthesis of similar sterically hindered, non-proteinogenic amino acids. Actual results will be sequence-dependent.
| Parameter | Expected Range | Notes |
| Coupling Time for this compound | 2 - 6 hours | May require double coupling. Monitoring with Kaiser test is crucial. |
| Crude Peptide Purity (by RP-HPLC) | 50 - 80% | Highly dependent on the peptide sequence and success of coupling steps. |
| Overall Yield (after purification) | 5 - 20% | Typical for complex, constrained peptides synthesized on a research scale. |
Visualizations
Experimental Workflow
Application Notes and Protocols for Boc Deprotection of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a sterically hindered 4,4-disubstituted piperidine derivative. The protocols outlined below are based on established methodologies for Boc deprotection, with special considerations for the challenges posed by sterically demanding substrates.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. However, the deprotection of sterically hindered Boc-protected amines, such as this compound, can be challenging. The steric bulk around the nitrogen atom can impede the approach of the acid catalyst, often necessitating more forcing reaction conditions which can lead to side reactions if not carefully controlled.
This guide explores common and effective methods for the deprotection of this substrate, providing comparative data and detailed experimental procedures to aid researchers in selecting the optimal conditions for their specific needs.
Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection method is critical for achieving high yields and purity of the desired 4-isopropyl-4-piperidinecarboxylic acid. The most common methods involve treatment with strong acids. The following table summarizes the key aspects of the most frequently employed techniques.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Method 1: HCl in Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane, Methanol | 0 - Room Temp | 2 - 24 h | 85 - 98% | Cost-effective, readily available, and generally provides the hydrochloride salt directly. | Dioxane is a hazardous solvent; reaction times can be long for hindered substrates. |
| Method 2: TFA in DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 4 h | 90 - 99% | Fast, efficient, and widely applicable. | Harsh conditions can cleave other acid-labile groups; TFA is corrosive and requires careful handling. |
| Method 3: Milder Acidic Conditions | p-Toluenesulfonic Acid (pTSA) | Methanol, Acetonitrile | Room Temp - 40°C | 2 - 6 h | >90% | Milder conditions, environmentally benign. | May require specific work-up to remove pTSA. |
Experimental Protocols
Method 1: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is a standard and effective method for Boc deprotection, yielding the hydrochloride salt of the product. Due to the steric hindrance of the substrate, extended reaction times or gentle heating may be necessary.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane or methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 equiv) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered substrates, if the reaction is sluggish, gentle heating to 40°C can be applied.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is the hydrochloride salt of 4-isopropyl-4-piperidinecarboxylic acid. If a precipitate forms during the reaction or upon concentration, it can be collected by filtration and washed with cold diethyl ether.
-
Dry the product under vacuum. The crude product is often of sufficient purity for subsequent steps, or it can be further purified by recrystallization.
Method 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is generally faster than the HCl/dioxane procedure but employs a stronger, more corrosive acid. It is crucial to perform this reaction in a well-ventilated fume hood.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, carefully add a saturated aqueous solution of NaHCO₃ to the residue at 0 °C until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Troubleshooting and Considerations for Steric Hindrance
Incomplete deprotection is a common issue with sterically hindered substrates like this compound. If the reaction does not proceed to completion under standard conditions, consider the following modifications:
-
Increase Acid Concentration: A higher concentration of the acid may be required to drive the reaction forward.
-
Elevate Reaction Temperature: Gentle heating (e.g., to 40°C) can increase the reaction rate. However, this may also promote side reactions, so careful monitoring is essential.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically for product formation and starting material consumption.
-
Use of Scavengers: Under more forcing conditions, the liberated tert-butyl cation can cause side reactions, such as alkylation of electron-rich functionalities. The use of scavengers like anisole or thioanisole can mitigate these unwanted reactions.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow for the Boc deprotection of this compound.
Caption: General workflow for the acidic deprotection of this compound.
Caption: Troubleshooting guide for the deprotection of sterically hindered Boc-protected amines.
Application Notes and Protocols: 1-Boc-4-isopropyl-4-piperidinecarboxylic acid as a Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2]
This document provides detailed application notes and protocols for the use of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid , a novel building block for the synthesis of PROTACs. The gem-disubstituted isopropyl group on the piperidine ring introduces conformational rigidity, a desirable characteristic in linker design that can lead to improved metabolic stability and cellular potency.[2][3]
Application Notes
The unique structural feature of this compound is the gem-disubstitution at the 4-position of the piperidine ring. This substitution pattern offers several potential advantages in PROTAC design:
-
Conformational Rigidity: The isopropyl group restricts the rotation of the piperidine ring, leading to a more pre-organized and rigid linker. This rigidity can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable and productive ternary complex formation.[2]
-
Improved Metabolic Stability: The steric hindrance provided by the isopropyl group can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of the PROTAC molecule in vivo.[4]
-
Modulation of Physicochemical Properties: The lipophilic nature of the isopropyl group can influence the overall solubility and cell permeability of the PROTAC. Careful consideration of the entire PROTAC structure is necessary to balance these properties for optimal drug-like characteristics.
-
Vectorial Control: The defined stereochemistry of the piperidine ring can provide better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for efficient ubiquitination.
The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for straightforward incorporation into a growing PROTAC molecule using standard peptide coupling methodologies. The carboxylic acid functionality provides a convenient handle for attachment to an amine-containing E3 ligase ligand, warhead, or a segment of the linker.
Comparative Data of PROTACs with Rigid Linkers
While specific data for PROTACs incorporating this compound is not yet widely published, the following table summarizes the performance of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) that utilize other types of rigid or piperidine-containing linkers. This data illustrates the high potency that can be achieved with conformationally constrained linkers.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | BTK | Cereblon | Piperidine-based | 1-40 | >90 | Ramos |
| BTK Degrader 2 | BTK (WT & C481S) | Cereblon | Piperidine-based | ~10 | >95 | MOLM-14 |
| ARV-110 | Androgen Receptor | Cereblon | Piperidine/Piperazine | <1 | >95 | VCaP |
| MZ1 | BRD4 | VHL | PEG-based (for comparison) | ~10 | >90 | HeLa |
| ARD-69 | Androgen Receptor | Cereblon | Piperazine-based | <1 | >90 | LNCaP |
Note: This table presents data from various sources to highlight the potential efficacy of PROTACs with rigid linkers.[1][2][4][5][6] The performance of a PROTAC containing the this compound building block would need to be empirically determined.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a PROTAC molecule. Optimization of reaction conditions may be necessary depending on the specific substrates.
Protocol 1: Solution-Phase Amide Coupling
This protocol describes the coupling of this compound to an amine-containing molecule (e.g., an E3 ligase ligand with a linker attachment point).
Materials:
-
This compound
-
Amine-containing substrate (e.g., Pomalidomide-linker-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Activation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Coupling: To the activated carboxylic acid solution, add the amine-containing substrate (1.2 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired coupled product.
Protocol 2: Solid-Phase Synthesis of a PROTAC
This protocol outlines the incorporation of the building block into a PROTAC using solid-phase peptide synthesis (SPPS) techniques. This example assumes the synthesis of a PROTAC where the warhead is first attached to the resin, followed by the linker and then the E3 ligase ligand.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid (if needed for spacing)
-
Warhead with a carboxylic acid handle
-
This compound
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide derivative)
-
HATU, DIPEA, DMF, DCM
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and Warhead Coupling:
-
Swell Rink Amide resin in DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Couple the warhead (containing a carboxylic acid) to the resin using HATU and DIPEA in DMF. Wash the resin thoroughly.
-
-
Deprotection and Linker Coupling:
-
If the warhead has a protecting group (e.g., Fmoc), deprotect it.
-
Couple this compound to the resin-bound warhead using HATU and DIPEA in DMF. Wash the resin.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc group from the piperidine nitrogen.
-
Wash the resin with DCM and neutralize with 10% DIPEA in DCM.
-
-
E3 Ligase Ligand Coupling:
-
Couple the E3 ligase ligand (containing a carboxylic acid) to the deprotected piperidine nitrogen on the resin using HATU and DIPEA in DMF. Wash the resin thoroughly.
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product and purify by preparative HPLC.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are often targeted by PROTACs where rigid linkers can be beneficial.
Caption: BTK signaling pathway and its disruption by a PROTAC.
Caption: BRD4-mediated gene transcription and its inhibition via PROTAC.
Experimental Workflow
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid in Kinase Inhibitor Design: A Focus on p21-Activated Kinase 4 (PAK4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its sterically hindered quaternary center, introduced by the isopropyl group at the C4 position, can impart unique conformational constraints on the piperidine ring. This feature is instrumental in achieving high potency and selectivity for the target kinase by enabling specific interactions within the enzyme's binding pocket. The Boc-protecting group offers a stable and readily cleavable handle for synthetic elaboration, allowing for the facile incorporation of this scaffold into a variety of inhibitor frameworks.
This document provides detailed application notes and protocols for the utilization of this compound in the design and evaluation of inhibitors targeting p21-activated kinase 4 (PAK4), a critical regulator in cancer cell signaling.
Target Kinase: p21-Activated Kinase 4 (PAK4)
PAK4 is a member of the p21-activated kinase family of serine/threonine kinases. It is a key downstream effector of the Rho GTPase Cdc42 and plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Overexpression and hyperactivation of PAK4 have been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[2][3] Inhibition of PAK4 has been shown to attenuate cancer cell migration and invasion and suppress tumor growth.[2][3]
Application Notes: Design of a PAK4 Inhibitor
The 4-isopropyl-4-piperidinecarboxylic acid scaffold can be incorporated into a PAK4 inhibitor to probe the hydrophobic pocket and form key interactions within the ATP-binding site. The following represents a hypothetical inhibitor, designated as PAK4-Inhibitor-PIP-01 , designed based on known piperidine-containing PAK4 inhibitor scaffolds.
Structure of PAK4-Inhibitor-PIP-01:
(A representative chemical structure would be depicted here, showing the 4-isopropyl-4-piperidinecarboxamide moiety linked to a suitable heterocyclic core known to bind to the hinge region of PAK4, such as a pyrazolopyrimidine or a similar scaffold.)
The design rationale for PAK4-Inhibitor-PIP-01 includes:
-
Hinge-Binding Motif: A heterocyclic core (e.g., pyrazolopyrimidine) to form hydrogen bonds with the kinase hinge region.
-
Piperidine Scaffold: The 4-isopropyl-4-piperidinecarboxylic acid derivative serves as a key component that can be modified to optimize potency and pharmacokinetic properties. The isopropyl group is positioned to interact with a hydrophobic region of the kinase.
-
Solvent-Exposed Region: The amide linkage from the carboxylic acid provides a vector for substitution into the solvent-exposed region, allowing for modulation of physicochemical properties.
Data Presentation
The following table summarizes representative quantitative data for known piperidine-containing PAK4 inhibitors, providing a benchmark for the evaluation of novel compounds like PAK4-Inhibitor-PIP-01 .
| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Cell-Based Assay | Cell Line | Cellular Potency (IC50, nM) | Reference |
| PF-3758309 | PAK4 | Kinase Assay (Ki) | 18.7 | Proliferation | HCT116 | 0.24 | [2] |
| GNE-2861 | PAK4 | Kinase Assay (Ki) | 6.6 | Not Reported | Not Reported | Not Reported | [4][5] |
| Compound 12i | PAK4 | Kinase Assay (IC50) | 10.2 | Proliferation (MTT) | MDA-MB-231 | 110 | [6] |
| CPS-021 | PAK4 (Degrader) | Degradation (DC50) | 50 | Invasion/Metastasis | A549-luc | - | [7] |
| Compound 13 | PAK4 | Proliferation | - | Proliferation (IC50) | MIA PaCa-2 | 380 | [8] |
Experimental Protocols
Protocol 1: Synthesis of PAK4-Inhibitor-PIP-01 (General Scheme)
This protocol outlines a general synthetic route for the preparation of a PAK4 inhibitor incorporating the this compound scaffold.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine-containing heterocyclic core (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
Filter and dry the solid to yield the deprotected piperidine intermediate.
Step 3: Final Coupling/Modification (if necessary)
-
The deprotected piperidine can be further functionalized at the nitrogen atom via reactions such as reductive amination, acylation, or sulfonation to yield the final target inhibitor, PAK4-Inhibitor-PIP-01 .
Protocol 2: In Vitro PAK4 Kinase Assay (HTRF-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PAK4 kinase.
Materials:
-
Recombinant human PAK4 enzyme
-
Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compound (e.g., PAK4-Inhibitor-PIP-01 ) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the PAK4 enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the PAK4 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line known to overexpress PAK4 (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PAK4 Signaling Pathway and Point of Inhibition.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery targeting p21-activated kinase 4 (PAK4): a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Selective PAK4 Degrader for the Treatment of Lung Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of novel heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, starting from the readily available 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. The described protocols are based on established synthetic methodologies for heterocyclic chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a substituted piperidine scaffold that is prevalent in many biologically active molecules.[1][2][3] The synthesis of novel heterocyclic derivatives from this starting material can lead to the discovery of new chemical entities with potential therapeutic applications. The following protocols detail the multi-step synthesis of various heterocyclic systems.
Section 1: Synthesis of 2-(1-Boc-4-isopropylpiperidin-4-yl)-5-substituted-1,3,4-oxadiazoles
Application Note
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This protocol describes a two-step synthesis of 1,3,4-oxadiazoles starting from this compound via a key acylhydrazide intermediate.
Experimental Workflow
References
- 1. biosynce.com [biosynce.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of 4,4-Disubstituted Piperidines: Applications in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of these compounds, accelerating the drug discovery process. These application notes provide an overview of the key applications of 4,4-disubstituted piperidines and detailed protocols for their solid-phase synthesis.
Applications in Drug Discovery
4,4-Disubstituted piperidine derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to modulate the activity of G-protein coupled receptors (GPCRs) and other key biological targets.
1. Analgesics (Opioid Receptor Modulators):
A significant area of application for 4,4-disubstituted piperidines is in the development of potent analgesics.[1] These compounds often act as modulators of opioid receptors, particularly the mu-opioid receptor, which is a key target for pain management. The 4,4-disubstitution pattern allows for the introduction of pharmacophoric elements that mimic the binding of endogenous opioid peptides, leading to potent analgesic effects. Several analogues have demonstrated potency comparable to morphine in preclinical studies.[1]
2. Antiviral Agents (CCR5 Receptor Antagonists):
The C-C chemokine receptor type 5 (CCR5) is a co-receptor utilized by the human immunodeficiency virus (HIV) to enter host cells. 4,4-Disubstituted piperidines have been successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral life cycle. Structure-activity relationship (SAR) studies have guided the optimization of these compounds to achieve high binding affinity and potent anti-HIV activity.[2]
3. Neurokinin-1 (NK1) Receptor Antagonists:
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. 4,4-Disubstituted piperidines have been designed as high-affinity NK1 receptor antagonists.[3] Extensive SAR studies have revealed that specific substitution patterns on the piperidine ring and its substituents are crucial for achieving high potency.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 4,4-disubstituted piperidines in various applications.
Table 1: Analgesic Activity of 4,4-Disubstituted Piperidines
| Compound | Mouse Writhing Test (ED50, mg/kg) | Mouse Tail-Flick Test (ED50, mg/kg) | [3H]Naloxone Binding (IC50, nM) |
| Compound 15 | 0.03 | 0.1 | 1.2 |
| Compound 48 | 0.02 | 0.07 | 0.8 |
| Morphine | 0.2 | 0.5 | 2.5 |
Data sourced from Huegi et al., J Med Chem, 1983.[1]
Table 2: CCR5 Antagonist Activity of Piperidine-Based Compounds
| Compound | R1 Substituent | CCR5 Binding (IC50, nM) |
| 1 | 4-chlorophenylamino | 150 |
| 2 | N-methyl-5-oxopyrrolidin-3-yl | >10000 |
| 3 | N-c-hexylmethyl-5-oxopyrrolidin-3-yl | 7800 |
| 4 | N-methylsulfonylpiperidin-4-yl | 2.8 |
Data adapted from QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives.[4]
Table 3: NK1 Antagonist Affinity of 4,4-Disubstituted Piperidines
| Compound | R Substituent on Piperidine Nitrogen | hNK1 IC50 (nM) |
| 12 | H | 0.95 |
| 38 | Acyl | 5.3 |
| 39 | Sulfonyl | 5.7 |
| 32 | 2-methylthiazol-5-ylmethyl | 0.22 (in vivo ID50 mg/kg) |
| 43 | 2-pyrrolidineacetamide | 0.28 (in vivo ID50 mg/kg) |
Data sourced from Stevenson et al., J Med Chem, 1998.[3]
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of 4,4-disubstituted piperidine libraries. The key strategy often involves the use of a traceless linker, which allows for the cleavage of the final product from the solid support without leaving any residual linker atoms.
Protocol 1: Solid-Phase Synthesis of a 3-Alkoxy-4-Aryl Piperidine Library (Adapted from Bursavich and Rich, Org. Lett. 2001, 3 (15), pp 2317–2320) [5][6]
This protocol outlines a traceless solid-phase synthesis approach to generate a library of 3-alkoxy-4-aryl piperidines.
I. Resin Preparation and Linker Attachment:
-
Swell Merrifield resin in a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).
-
Attach a silyl-based traceless linker, such as a diarylsilane linker, to the resin via a standard etherification or esterification reaction, depending on the linker's functional group.
-
Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
II. Piperidine Scaffold Assembly (On-Resin):
-
Couple a suitable N-protected amino alcohol to the linker-functionalized resin using a standard coupling reagent like diisopropylcarbodiimide (DIC) and an activating agent such as 1-hydroxybenzotriazole (HOBt).
-
Deprotect the amine and cyclize to form the piperidine ring. This can be achieved through various methods, including intramolecular reductive amination.
-
Introduce the first point of diversity at the 4-position of the piperidine ring. For an aryl group, this can be accomplished via a Suzuki or Stille coupling reaction if a suitable handle (e.g., a halide) is present on the piperidine precursor.
-
Introduce the second point of diversity at the 3-position. For an alkoxy group, this can be achieved by O-alkylation of the 3-hydroxy group using an appropriate alkyl halide and a base.
III. Cleavage from Solid Support:
-
Treat the resin-bound final product with a cleavage cocktail to release the 3-alkoxy-4-aryl piperidine from the traceless linker. For a silyl linker, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in a suitable solvent system.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate and purify the final compound using standard techniques such as flash chromatography or preparative HPLC.
Protocol 2: General Workflow for Combinatorial Solid-Phase Synthesis of a 4,4-Disubstituted Piperidine Library
This protocol provides a generalized workflow for creating a diverse library of 4,4-disubstituted piperidines on a solid support.
I. Synthesis of a Resin-Bound Piperidone:
-
Start with a suitable solid support, such as Rink amide resin.
-
Attach a building block that will serve as the precursor to the piperidone ring. This could involve, for example, the attachment of a protected 4-aminobutyric acid derivative.
-
Perform a series of on-resin reactions to construct the 4-piperidone core. This may involve steps like acylation, deprotection, and intramolecular cyclization.
II. Introduction of Diversity at the 4-Position:
-
With the resin-bound 4-piperidone, introduce two substituents at the 4-position. This can be achieved through various chemical transformations, such as:
-
Double alkylation: React the piperidone with two equivalents of an alkyl halide in the presence of a strong base.
-
Spirocyclization: React the piperidone with a bifunctional reagent to form a spirocyclic system at the 4-position.
-
Grignard-type additions followed by further modifications.
-
III. Introduction of Diversity at the 1-Position (N-substitution):
-
Perform reductive amination on the resin-bound 4,4-disubstituted piperidine with a diverse set of aldehydes or ketones to introduce various substituents on the piperidine nitrogen.
IV. Cleavage and Purification:
-
Cleave the final compounds from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid for Rink amide resin).
-
Purify the individual compounds from the resulting library using high-throughput purification techniques.
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by the binding of a 4,4-disubstituted piperidine agonist to a mu-opioid receptor, leading to analgesia.[7][8][9][10]
Caption: Opioid receptor signaling cascade leading to analgesia.
Experimental Workflow for Solid-Phase Synthesis
The following diagram outlines a typical experimental workflow for the solid-phase synthesis of a library of 4,4-disubstituted piperidines.
Caption: General workflow for solid-phase synthesis of 4,4-disubstituted piperidines.
References
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Functionalization of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group in 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents. The functionalization of its carboxylic acid moiety allows for the introduction of diverse chemical groups, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
The protocols herein describe three primary transformations of the carboxylic acid group: amide bond formation, esterification, and reduction to a primary alcohol. These methods provide access to a variety of derivatives for applications in drug discovery, including the synthesis of compound libraries for high-throughput screening, the development of targeted therapies, and the creation of PROTACs and other novel therapeutic modalities.
Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the piperidine core to various amine-containing fragments. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely adopted, efficient, and mild method for this transformation, minimizing racemization and side reactions.
Table 1: Reagents and Conditions for Amide Bond Formation
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equivalent | Starting material |
| Primary or Secondary Amine | 1.1 equivalents | Nucleophile |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 equivalents | Coupling agent |
| HOBt (1-Hydroxybenzotriazole) | 1.2 equivalents | Additive to suppress side reactions and racemization |
| DIPEA (N,N-Diisopropylethylamine) | 2.5 equivalents | Non-nucleophilic base |
| Solvent | Anhydrous DMF or DCM | Reaction medium |
| Temperature | 0 °C to Room Temperature | Standard reaction conditions |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Typical Yield | 75 - 95% | Substrate dependent |
Experimental Protocol: Synthesis of a Generic Amide Derivative
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Esterification
Esterification of the carboxylic acid provides another avenue for derivatization, often used to improve properties such as cell permeability or to act as a protecting group. A common and effective method involves the use of a carbodiimide coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Table 2: Reagents and Conditions for Esterification
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equivalent | Starting material |
| Alcohol (e.g., Methanol, Ethanol) | 3.0 - 5.0 equivalents | Nucleophile |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 1.1 equivalents | Coupling agent |
| DMAP (4-(Dimethylamino)pyridine) | 0.1 equivalents | Catalyst |
| Solvent | Anhydrous DCM | Reaction medium |
| Temperature | 0 °C to Room Temperature | Standard reaction conditions |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS |
| Typical Yield | 80 - 95% | Substrate dependent |
Experimental Protocol: Synthesis of a Generic Ester Derivative
-
Dissolve this compound (1.0 eq), the desired alcohol (3.0-5.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Reduction to Primary Alcohol
Reduction of the carboxylic acid to a primary alcohol furnishes a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or introduction into linker chemistries. Borane-tetrahydrofuran complex is a suitable reagent for this transformation, offering high yields and operational simplicity.
Table 3: Reagents and Conditions for Reduction to Alcohol
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equivalent | Starting material |
| Borane-tetrahydrofuran complex (1M in THF) | 1.0 - 1.5 equivalents | Reducing agent |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | 0 °C to Room Temperature | Standard reaction conditions |
| Reaction Time | 6 - 24 hours | Monitored by TLC or LC-MS |
| Quenching Agent | Methanol or Water | To decompose excess borane |
| Typical Yield | 80 - 90% | Substrate dependent |
Experimental Protocol: Synthesis of (1-Boc-4-isopropyl-4-piperidyl)methanol
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.0-1.5 eq, 1M solution in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol or water until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to give (1-Boc-4-isopropyl-4-piperidyl)methanol.
Application Notes and Protocols for the Use of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid in Library Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. Specifically, 4,4-disubstituted piperidines offer a rigid core that can be exploited to explore chemical space in the search for novel therapeutics.
1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a valuable building block for the synthesis of combinatorial libraries, particularly for targeting G-protein coupled receptors (GPCRs). The Boc-protected nitrogen allows for straightforward coupling reactions, while the carboxylic acid provides a handle for diversification. The isopropyl group at the 4-position introduces a lipophilic moiety that can influence binding affinity and selectivity.
These application notes provide detailed protocols for the solid-phase synthesis of a diverse library of compounds derived from this compound. The methodologies are suitable for parallel synthesis and high-throughput screening efforts in drug discovery.
Physicochemical Properties of the Building Block
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for designing synthetic routes and for computational modeling of the resulting library members.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
| CAS Number | 1093396-57-6 |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
The following protocols describe the solid-phase synthesis of a library of piperidine-based compounds. The synthesis is performed on a solid support (e.g., Rink Amide resin) and involves three main stages:
-
Coupling of the this compound to the resin.
-
Removal of the Boc protecting group.
-
Diversification of the piperidine nitrogen.
General Solid-Phase Synthesis Workflow
The overall workflow for the parallel synthesis of the compound library is depicted in the following diagram.
Figure 1: General workflow for the solid-phase synthesis of a 4,4-disubstituted piperidine library.
Protocol 1: Coupling of this compound to Rink Amide Resin
This protocol describes the initial coupling of the piperidine building block to the solid support.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine
Procedure:
-
Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF (10 mL) for 20 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve this compound (407 mg, 1.5 mmol, 3 eq) and HBTU (569 mg, 1.5 mmol, 3 eq) in DMF (5 mL).
-
Add DIPEA (522 µL, 3.0 mmol, 6 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate at room temperature for 4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for subsequent diversification.
Materials:
-
Resin-bound piperidine from Protocol 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
TIS (Triisopropylsilane) (optional scavenger)
Procedure:
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes. If the library members are sensitive to acid-catalyzed side reactions, 1-5% TIS can be added as a scavenger.
-
Drain the deprotection solution.
-
Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 10 mL) for 5 minutes each.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Parallel Library Synthesis via Acylation
This protocol describes the diversification of the deprotected piperidine nitrogen using a set of carboxylic acids in a parallel synthesis format.
Materials:
-
Deprotected resin-bound piperidine from Protocol 2
-
A library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure (for each well of a parallel synthesis block):
-
To each well containing the deprotected resin (0.05 mmol), add a solution of the corresponding carboxylic acid (0.15 mmol, 3 eq) and HATU (57 mg, 0.15 mmol, 3 eq) in DMF (0.5 mL).
-
Add DIPEA (52 µL, 0.3 mmol, 6 eq) to each well.
-
Agitate the reaction block at room temperature for 6 hours.
-
Wash the resin in each well with DMF (5 x 1 mL) and DCM (3 x 1 mL).
Protocol 4: Cleavage and Purification
This protocol describes the final cleavage of the synthesized compounds from the solid support and their subsequent purification.
Materials:
-
Resin-bound final compounds from Protocol 3
-
Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Treat the resin in each well with the cleavage cocktail (1 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate into a new collection plate.
-
Precipitate the crude product by adding cold diethyl ether (10 mL) to each well of the filtrate.
-
Centrifuge the plate to pellet the product, and decant the ether.
-
Dissolve the crude product in a minimal amount of DMSO or Acetonitrile/Water.
-
Purify the compounds by preparative HPLC.
-
Analyze the final products by LC-MS and NMR to confirm identity and purity.
Representative Library Data
The following tables present hypothetical data for a small, representative library of compounds synthesized using the protocols described above. This data is for illustrative purposes to demonstrate the expected outcomes of the synthesis and screening.
| Compound ID | R-Group (from R-COOH) | Yield (%) | Purity (%) |
| L1-A1 | 4-Fluorophenyl | 75 | >95 |
| L1-A2 | 2-Thiophenyl | 68 | >95 |
| L1-A3 | Cyclohexyl | 82 | >95 |
| L1-A4 | 3-Pyridyl | 65 | >90 |
Table 2: Representative Yields and Purities for a Synthesized Library.
| Compound ID | Target GPCR Binding (IC₅₀, nM) |
| L1-A1 | 150 |
| L1-A2 | 85 |
| L1-A3 | 320 |
| L1-A4 | 210 |
Table 3: Hypothetical Biological Activity Data for the Representative Library against a Target GPCR.
Application in GPCR Signaling Pathway Modulation
Libraries synthesized from this compound are well-suited for screening against GPCRs, which are involved in a multitude of signaling pathways. The diagram below illustrates a canonical Gαq-mediated signaling pathway that could be modulated by compounds from the synthesized library.
Figure 2: A representative Gαq-mediated signaling pathway that can be modulated by GPCR ligands.
Conclusion
This compound is a versatile building block for the solid-phase synthesis of diverse compound libraries for drug discovery. The protocols outlined in this document provide a robust framework for the efficient parallel synthesis of novel piperidine-based compounds. The resulting libraries are well-suited for high-throughput screening against a variety of biological targets, particularly GPCRs, and can serve as a valuable starting point for hit-to-lead optimization programs. Careful monitoring of reaction completion and rigorous purification are essential to ensure the quality of the final compounds for biological evaluation.
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
Welcome to the technical support center for the large-scale synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a large scale?
A1: The most common and scalable approach involves a two-step sequence starting from a commercially available precursor:
-
Alkylation: Introduction of the isopropyl group at the 4-position of an N-Boc-piperidine-4-carboxylate ester. This is typically achieved by deprotonating the α-carbon with a strong base, followed by reaction with an isopropyl halide.
-
Saponification: Hydrolysis of the resulting sterically hindered ester to the final carboxylic acid product.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The main hurdles in the large-scale production of this compound include:
-
Steric Hindrance: The bulky isopropyl group can impede both the alkylation and saponification steps, potentially leading to lower yields and incomplete reactions.
-
Side Reactions: The use of strong bases in the alkylation step can lead to side reactions, such as elimination or di-alkylation, although the latter is less common with a mono-substituted starting material.
-
Purification: The final product can be challenging to purify, and residual starting materials or byproducts may require specific purification strategies.
-
Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for a successful and reproducible synthesis.
Q3: How can I minimize the formation of byproducts during the alkylation step?
A3: To minimize byproduct formation, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation of the ester.
-
Temperature Control: Maintain a low temperature (e.g., -78 °C) during the deprotonation and alkylation to prevent side reactions.
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture to control the reaction rate and minimize local high concentrations.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.
Q4: What are the best practices for the saponification of the sterically hindered ester?
A4: Saponification of the sterically hindered ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate can be challenging. To drive the reaction to completion, consider:
-
Elevated Temperatures: Heating the reaction mixture is often necessary to overcome the steric hindrance.
-
Co-solvents: Using a mixture of solvents, such as THF/methanol/water or ethanol/water, can improve the solubility of the ester and facilitate the hydrolysis.[1]
-
Extended Reaction Times: The reaction may require a longer duration compared to less hindered esters. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Choice of Base: Lithium hydroxide (LiOH) is a commonly used base for this type of saponification.[1]
Troubleshooting Guides
Alkylation Step: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete deprotonation | - Ensure the use of a sufficiently strong and fresh base (e.g., LDA).- Verify the stoichiometry of the base.- Ensure anhydrous reaction conditions. |
| Low reactivity of the alkylating agent | - Use a more reactive isopropyl halide (e.g., isopropyl iodide instead of bromide).- Consider adding a catalytic amount of sodium iodide to promote the reaction with isopropyl bromide. | |
| Steric hindrance | - Increase the reaction time.- Slowly warm the reaction mixture to a slightly higher temperature after the addition of the alkylating agent (e.g., from -78 °C to -40 °C). | |
| Formation of multiple products | Side reactions (e.g., elimination) | - Maintain a low reaction temperature.- Use a non-nucleophilic base. |
| Degradation of reagents | - Use freshly prepared or purchased high-purity reagents. |
Saponification Step: Incomplete Hydrolysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting ester after prolonged reaction time | Steric hindrance slowing down the reaction | - Increase the reaction temperature (reflux).- Extend the reaction time and monitor by TLC/LC-MS.- Increase the excess of the base (e.g., use 3-5 equivalents of LiOH). |
| Poor solubility of the ester | - Use a co-solvent system (e.g., THF/MeOH/H₂O or EtOH/H₂O) to improve solubility.[1] | |
| Low recovery of the final product after work-up | Product loss during extraction | - Ensure the aqueous phase is acidified to a pH of 2-3 before extraction to fully protonate the carboxylic acid.- Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). |
Purification: Difficulty in Isolating Pure Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product that is difficult to crystallize | Presence of impurities | - Purify the crude product by column chromatography before attempting crystallization.- Consider converting the carboxylic acid to a salt (e.g., with dicyclohexylamine) for easier purification by crystallization, followed by liberation of the free acid. |
| Co-elution of impurities during column chromatography | Similar polarity of product and impurities | - Use a different solvent system for elution.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Low yield after crystallization | High solubility of the product in the crystallization solvent | - Use a solvent system where the product has low solubility at room temperature or below.- Cool the solution slowly to promote the formation of larger crystals.- Concentrate the mother liquor to recover more product. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-Boc-piperidine-4-carboxylate | 257.33 | 100 g | 0.388 |
| Diisopropylamine | 101.19 | 59.0 g (82.5 mL) | 0.583 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 233 mL | 0.583 |
| 2-Bromopropane | 122.99 | 71.7 g (48.1 mL) | 0.583 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add diisopropylamine and anhydrous THF.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add n-butyllithium solution via a dropping funnel, maintaining the temperature below 0 °C. Stir the resulting LDA solution at this temperature for 30 minutes.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve ethyl 1-Boc-piperidine-4-carboxylate in anhydrous THF.
-
Add the ester solution dropwise to the LDA solution, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate.
Step 2: Synthesis of this compound (Saponification)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate | 299.42 | 100 g | 0.334 |
| Lithium Hydroxide Monohydrate | 41.96 | 42.0 g | 1.00 |
| Tetrahydrofuran (THF) | - | 500 mL | - |
| Methanol | - | 500 mL | - |
| Water | - | 250 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in a mixture of THF and methanol.
-
Add a solution of lithium hydroxide monohydrate in water to the flask.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
Technical Support Center: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common strategy involves a three-step process:
-
Protection: The nitrogen of a piperidine-4-carboxylic acid derivative is protected with a tert-butyloxycarbonyl (Boc) group.
-
Alkylation: The α-carbon (C4 position) of a 1-Boc-piperidine-4-carboxylate ester is deprotonated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form an enolate. This enolate is then alkylated with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane).
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the final carboxylic acid product.
Q2: What are the most common byproducts in this synthesis?
A2: The most frequently encountered byproducts typically arise from the alkylation step. These can include:
-
O-alkylated product: The enolate intermediate is an ambident nucleophile, meaning alkylation can occur on the oxygen atom, leading to the formation of a silyl enol ether.[1][2]
-
Unreacted starting material: Incomplete deprotonation or inefficient alkylation can result in the recovery of the starting 1-Boc-piperidine-4-carboxylate ester.
-
Elimination product (propene): Isopropyl halides are secondary halides and can undergo E2 elimination in the presence of a strong base like LDA, generating propene gas and leaving the enolate to be quenched back to the starting material upon workup.[3]
-
Di-alkylated product: While less common when creating a quaternary center, under certain conditions, further reactions can occur. However, for this specific synthesis, the primary concern is mono-alkylation.[4]
Q3: Why is a strong, sterically hindered base like LDA necessary?
A3: A strong base is required to completely deprotonate the α-carbon of the ester, ensuring a high concentration of the enolate for the subsequent alkylation. A sterically hindered base like LDA is preferred to minimize nucleophilic attack on the ester carbonyl group of the starting material, which would lead to unwanted side reactions.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A significant change in the retention factor (Rf) should be observed between the starting ester and the alkylated product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the product and potential byproducts in the crude reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | - Ensure the use of a sufficiently strong and freshly prepared or titrated solution of LDA. - Strictly anhydrous reaction conditions are critical; dry all glassware and solvents thoroughly. Traces of water will quench the LDA and the enolate. |
| Ineffective Alkylation | - Use a more reactive isopropyl halide, such as 2-iodopropane, instead of 2-bromopropane. - Ensure the alkylating agent is added at a low temperature (typically -78 °C) to the pre-formed enolate. - Allow the reaction to warm to room temperature slowly and stir for a sufficient duration to ensure complete reaction. |
| Degradation of Reagents | - Use freshly distilled solvents and high-purity reagents. - Ensure the LDA solution has not degraded; it is best to use a freshly prepared or recently titrated solution. |
Issue 2: Presence of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting & Prevention |
| O-alkylated Product | The enolate reacts through its oxygen atom instead of the carbon. This is more likely with "harder" electrophiles and in more polar aprotic solvents.[1][2][7] | - Use a "softer" alkylating agent like 2-iodopropane. - Employ a less polar solvent such as THF. - The lithium counterion from LDA generally favors C-alkylation.[8] |
| Starting Material | Incomplete reaction due to issues outlined in Issue 1. | Refer to the troubleshooting steps for "Low or No Product Formation". |
| Elimination (Propene) | The strong base (LDA) promotes the E2 elimination of the secondary isopropyl halide.[3] | - Maintain a low reaction temperature during the addition of the alkylating agent. - Consider using a less hindered strong base if elimination is a major issue, although this may introduce other side reactions. |
Experimental Protocols
Step 1: α-Alkylation of Ethyl 1-Boc-piperidine-4-carboxylate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Enolate Formation:
-
Dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve ethyl 1-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF.
-
Slowly add the ester solution to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add 2-iodopropane (1.2 equivalents) to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product, ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, is purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the purified ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in a mixture of THF, methanol, and water.[9]
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).[9]
-
Workup:
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproducts and their causes in the alkylation step.
References
- 1. fiveable.me [fiveable.me]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Piperidines
This guide provides researchers, scientists, and drug development professionals with solutions to frequently asked questions and troubleshooting strategies for the N-Boc deprotection of sterically hindered piperidines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection on a hindered piperidine is extremely slow or incomplete. What are the primary causes and how can I resolve this?
A1: Incomplete deprotection is a common challenge with sterically hindered substrates. The bulky nature of the piperidine substituent can impede the acid's approach to the Boc-protected amine, slowing the reaction rate.[1] Here are several strategies to drive the reaction to completion:
-
Increase Acid Concentration: The concentration of the acid is a critical factor. For trifluoroacetic acid (TFA), concentrations can range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM).[2] For less sensitive substrates, a higher concentration of TFA can be effective.[2] A 4M solution of HCl in 1,4-dioxane is another strong acid system to consider.[1]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1]
-
Increase Temperature: While many deprotections occur at room temperature, gently heating the reaction to 40-50°C can often facilitate the removal of a stubborn Boc group.[3] However, be cautious as higher temperatures can also lead to side reactions.[4]
-
Change the Acid/Solvent System: If TFA in DCM is not effective, switching to 4M HCl in dioxane may be a viable alternative.[1] The choice of solvent is crucial to ensure both the substrate and the acidic reagent are well-solvated.[1]
Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side reactions can reduce your yield and complicate purification. Common issues include:
-
Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich functional groups.[2] To prevent this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the cation.[2]
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them.[3] In such cases, consider using milder deprotection methods.[3]
-
Ring Fragmentation: With certain substitution patterns, the piperidine ring itself can undergo fragmentation under strong acidic conditions.[3] Careful control of reaction time and temperature is crucial to minimize this.[3]
Q3: Are there milder or non-acidic alternatives for deprotecting highly sensitive or hindered piperidines?
A3: Yes, several alternative methods can be employed when standard acidic conditions are too harsh:
-
Thermal Deprotection: Simply heating the Boc-protected amine at high temperatures (often 150°C or higher) can effect deprotection without any added catalyst.[4] This can be performed neat or in a high-boiling solvent like diphenyl ether.[5] Water at elevated temperatures has also been shown to be an effective medium for thermal deprotection.[4][6]
-
Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[3]
-
Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[3][7]
-
TMS-I in DCM: The use of iodotrimethylsilane (TMS-I) in dichloromethane with a solid bicarbonate base can be a pH-neutral method for Boc removal.[8]
Q4: What is the best work-up procedure following an acidic N-Boc deprotection?
A4: A proper work-up is essential for isolating the deprotected piperidine in high yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[3]
-
Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[3]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane, ethyl acetate, or chloroform to isolate the free piperidine derivative.[3]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength/Concentration: The acidic conditions are too weak for the hindered substrate.[9] | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][2] |
| Inadequate Reaction Time/Temperature: The reaction has not proceeded long enough or at a sufficient temperature.[1][2] | Extend the reaction time and monitor by TLC/LC-MS. Consider a moderate increase in temperature (e.g., to 40-50°C).[3] | |
| Poor Solubility: The starting material is not fully dissolved in the reaction solvent.[3] | Try a different solvent system in which the starting material is more soluble.[3] | |
| Steric Hindrance: The bulky nature of the substrate is slowing the reaction rate.[1][10] | Employ more forcing conditions (higher acid concentration, temperature) or switch to an alternative deprotection method (e.g., thermal).[1][4] | |
| Low Yield | Side Reactions: Harsh conditions are causing degradation of the starting material or product.[3] | Lower the reaction temperature and/or use a milder deprotection reagent. Consider adding scavengers to trap reactive intermediates.[2][3] |
| Product Loss During Work-up: The deprotected amine salt may be water-soluble, or extraction may be incomplete.[3] | Ensure the aqueous layer is sufficiently basic (pH > 7) before extraction. Perform multiple extractions. Consider direct use of the salt if purification is not required for the next step.[3] | |
| Purification Difficulties | Formation of Stable Salts: The trifluoroacetate or hydrochloride salt of the product may be difficult to handle or purify.[3] | If using TFA, consider switching to HCl in dioxane, which may yield a more easily isolatable hydrochloride salt.[3] |
| Product is an Oil: The free amine may not be a crystalline solid. | Consider converting the product to a stable salt (e.g., hydrochloride) for easier handling and purification. |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally effective method for N-Boc deprotection.[3]
Materials:
-
N-Boc protected hindered piperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (typically 20-50% v/v, or 5-10 equivalents) to the stirred solution.
-
Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.
Protocol 2: Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is another robust option and can be advantageous if the resulting hydrochloride salt is a solid.[3]
Materials:
-
N-Boc protected hindered piperidine
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether (optional)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane if necessary.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.[3]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]
Protocol 3: Thermal Deprotection in a High-Boiling Solvent
This protocol is a catalyst-free alternative for substrates that can withstand high temperatures.[4]
Materials:
-
N-Boc protected hindered piperidine
-
High-boiling solvent (e.g., diphenyl ether, DMSO, or water)
Procedure:
-
Dissolve the N-Boc protected piperidine in the chosen high-boiling solvent.
-
Heat the reaction mixture to a high temperature (e.g., 150-185°C).[4][5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can be long (several hours to days).[4]
-
Cool the reaction mixture to room temperature.
-
Isolate the product through an appropriate work-up procedure, which may involve extraction or distillation depending on the solvent used.
Visualizations
Caption: General workflow for acid-mediated Boc deprotection.
Caption: Decision-making flowchart for troubleshooting issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 4,4-Disubstituted Piperidines
Welcome to the Technical Support Center for optimizing coupling reactions involving 4,4-disubstituted piperidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these sterically hindered scaffolds.
Troubleshooting Guides
Low yields, incomplete conversion, and the formation of side products are common hurdles when working with sterically demanding 4,4-disubstituted piperidines. This section provides a systematic approach to troubleshooting these issues for three major classes of coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling.
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but the steric bulk at the 4-position of the piperidine can significantly hinder the reaction.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 4,4-Disubstituted Piperidines
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a precatalyst (e.g., XPhos Pd G3/G4) | Precatalysts offer better stability and ensure the correct palladium-ligand ratio, which is crucial for consistent results.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | The steric bulk of these ligands facilitates the reductive elimination step and can help overcome the hindrance from the 4,4-disubstituted piperidine.[1][2][3] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is necessary to deprotonate the piperidine, forming the more nucleophilic piperidide anion.[1] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are generally effective, but solubility of the base and reactants should be considered.[1][2] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Pd(0) catalysts are sensitive to oxygen and moisture, which can lead to deactivation.[1][2] |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, with 4,4-disubstituted piperidines, especially when coupling to an aryl halide at a sterically hindered position, achieving full conversion can be challenging.
Troubleshooting Workflow for Poor Conversion in Suzuki-Miyaura Coupling
Troubleshooting workflow for poor conversion in Suzuki-Miyaura coupling.
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling with 4,4-Disubstituted Piperidines
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or precatalysts with bulky ligands (e.g., XPhos Pd G4) | For sterically hindered substrates, more active catalyst systems are often necessary. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote both oxidative addition and reductive elimination, which can be slow for hindered substrates.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction rate and should be screened. Stronger inorganic bases are often more effective. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixed solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Boronic Acid Derivative | Pinacol esters | Boronic acids can be prone to degradation; the corresponding pinacol esters are often more stable. |
Issue 3: Side Reactions in Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds. With 4,4-disubstituted piperidines, common side reactions include homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.
Table 3: Common Side Reactions in Sonogashira Coupling and Their Solutions
| Side Reaction | Probable Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Consider running the reaction under copper-free conditions. |
| Decomposition of Catalyst (Formation of Palladium Black) | High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. The use of bulky ligands can also stabilize the catalyst. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. |
Table 4: Recommended Starting Conditions for Sonogashira Coupling with 4,4-Disubstituted Piperidines
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are common and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper co-catalyst is crucial for the activation of the alkyne. |
| Ligand | PPh₃ (often part of the palladium source) | Triphenylphosphine is a standard ligand for this reaction. For more challenging substrates, other phosphine ligands can be screened. |
| Base | Amine bases (e.g., Et₃N, DIPEA) | The amine base acts as both a base and a solvent in many cases. |
| Solvent | Anhydrous, degassed THF, DMF, or the amine base itself | The choice of solvent can influence the solubility of the reagents and the reaction rate. |
| Temperature | Room temperature to 80 °C | Many Sonogashira couplings proceed at room temperature, but heating may be necessary for less reactive substrates. |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and may require optimization for specific 4,4-disubstituted piperidines and aryl halides.[1]
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Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
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Addition of Amine: Add the 4,4-disubstituted piperidine (1.2 mmol).
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Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 4,4-disubstituted piperidines so challenging?
A1: The primary challenge is steric hindrance. The two substituents at the 4-position of the piperidine ring create a bulky environment around the nitrogen atom (for C-N coupling) or can influence the overall conformation of the ring, making it difficult for the palladium catalyst and the coupling partner to approach the reactive site. This steric clash can slow down or completely inhibit the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: How do I choose the best ligand for my sterically hindered coupling reaction?
A2: For sterically hindered substrates, the general rule is to use bulky and electron-rich ligands.[2][3] Bulky ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos, RuPhos), help to promote the reductive elimination step and stabilize the active monoligated palladium species. The electron-donating nature of these ligands facilitates the oxidative addition of the aryl halide. It is often necessary to screen a small panel of ligands to find the optimal one for a specific substrate combination.
Q3: Can I use a weaker base to avoid side reactions with sensitive functional groups?
A3: While strong bases like NaOtBu are often required for high reactivity, especially in Buchwald-Hartwig aminations, they can be incompatible with base-sensitive functional groups. In such cases, you can try weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] However, be aware that using a weaker base may require higher reaction temperatures, longer reaction times, and potentially higher catalyst loadings to achieve a good yield.
Q4: How can I be sure that my reaction is running under truly inert conditions?
A4: Ensuring an inert atmosphere is critical for the success of most palladium-catalyzed coupling reactions, as the Pd(0) catalyst is sensitive to oxygen.[1][2] To maintain anaerobic conditions:
-
Degas your solvents: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw technique for more rigorous applications.
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Use Schlenk techniques: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.
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Maintain an inert atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for example, by using a balloon.
Q5: How can I effectively monitor the progress of my coupling reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of the starting materials and the formation of the desired product, helping you to determine the optimal reaction time and prevent unnecessary heating that could lead to catalyst decomposition.
Visualizations
General Experimental Workflow for Optimizing Coupling Reactions
A general experimental workflow for optimizing coupling reactions.
References
Technical Support Center: Purification of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, presented in a question-and-answer format.
Problem 1: Low Yield After Aqueous Workup
Q: I am experiencing significant product loss during the extraction and workup of my this compound derivative. What are the possible causes and solutions?
A: Low recovery after aqueous workup is a common issue. The amphiphilic nature of these molecules, containing both a lipophilic Boc group and a polar carboxylic acid, can lead to solubility in both organic and aqueous layers, especially at certain pH values.
Possible Causes:
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Incorrect pH during extraction: The pH of the aqueous layer is critical for ensuring the compound partitions into the desired phase.
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Emulsion formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions, trapping the product at the interface.
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Insufficient extraction: The product may have partial solubility in the aqueous phase, requiring multiple extractions for complete removal.
Solutions:
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pH Adjustment:
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To extract the product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer should be acidified to a pH of 2-3 with an acid such as 2N HCl. This protonates the carboxylate, making the molecule less water-soluble.
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Conversely, to wash away non-acidic organic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate), which will deprotonate the carboxylic acid and pull it into the aqueous phase.
-
-
Breaking Emulsions:
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Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break up emulsions.
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Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.
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If an emulsion persists, filtering the mixture through a pad of Celite® can be effective.
-
-
Thorough Extraction:
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Perform multiple extractions (at least 3x) with the organic solvent to ensure complete recovery of the product from the aqueous phase.
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Problem 2: Difficulty in Removing Starting Materials or Byproducts
Q: My purified this compound is contaminated with unreacted starting materials (e.g., 4-isopropylpiperidine-4-carboxylic acid) or byproducts from the Boc protection reaction. How can I effectively remove these impurities?
A: The removal of structurally similar impurities can be challenging. A combination of techniques is often necessary.
Common Impurities:
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Unreacted 4-isopropylpiperidine-4-carboxylic acid: This starting material is more polar than the Boc-protected product.
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Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally less polar than the desired product.
Purification Strategies:
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Acid-Base Extraction:
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Dissolve the crude product in an organic solvent like ethyl acetate.
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Wash with a saturated solution of sodium bicarbonate. The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer.
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The unreacted starting amine (if any) and non-acidic byproducts will remain in the organic layer, which can be discarded.
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Acidify the aqueous layer with 2N HCl to a pH of 2-3.
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Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
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Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.
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Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include:
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Hexanes/Ethyl Acetate
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Dichloromethane/Methanol
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To improve peak shape and prevent tailing of the acidic product, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the mobile phase.
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Recrystallization: If the product is a solid, recrystallization can be a very effective final purification step to achieve high purity.
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Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Potential Solvent Systems: Based on the structure, good starting points for solvent screening include:
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Ethyl acetate/Hexanes
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Acetone/Water
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Isopropanol/Water
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Problem 3: Product Oiling Out During Recrystallization
Q: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What can I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
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Increase the amount of solvent: The concentration of the compound may be too high. Add more hot solvent to fully dissolve the oil.
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Use a different solvent system: The chosen solvent may not be optimal. Experiment with different single or mixed solvent systems. A solvent in which the compound has slightly lower solubility at high temperatures might be more effective.
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Slow cooling: Allow the solution to cool to room temperature slowly, without disturbance. Then, place it in an ice bath to maximize crystal formation.
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Scratching and Seeding:
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Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
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If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to induce crystallization.
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Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the purification of this compound by flash chromatography?
A1: A general protocol is as follows:
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. For larger quantities, dry-loading onto silica gel is recommended.
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Column Packing: Pack a silica gel column with a non-polar solvent like hexanes.
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Elution:
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Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
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Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes).
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Adding 0.5-1% acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: What is a typical recrystallization procedure for this compound derivatives?
A2: A general recrystallization procedure is:
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) until the solid just dissolves.
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Hot Filtration (optional): If there are insoluble impurities, perform a hot gravity filtration.
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Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?
A3: The separation of enantiomers typically requires chiral chromatography.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It requires a chiral stationary phase (CSP). The choice of the CSP and the mobile phase (often a mixture of hexanes and an alcohol like isopropanol) needs to be screened to find the optimal separation conditions.
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Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can also be an effective and faster alternative to HPLC for chiral separations.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed by a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV) to quantify the purity.
Data Presentation
Table 1: Comparison of Purification Techniques for 1-Boc-4-alkyl-4-piperidinecarboxylic Acids
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Acid-Base Extraction | Moderate (removes non-acidic/basic impurities) | Good to Excellent | Simple, inexpensive, good for initial cleanup. | May not remove structurally similar acidic/basic impurities. |
| Flash Chromatography | Good to Excellent (>95%) | Good | Effective for a wide range of impurities, scalable. | Can be time-consuming and uses larger volumes of solvent. |
| Recrystallization | Excellent (>99%) | Variable | Can provide very high purity, cost-effective, scalable. | Only applicable to solids, yield can be sensitive to conditions. |
| Chiral HPLC/SFC | Excellent (for enantiomeric purity) | Good | The primary method for separating enantiomers. | Requires specialized equipment and method development. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
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Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).
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Combine the aqueous layers and acidify to pH 2-3 with 2N HCl.
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Extract the aqueous layer with EtOAc (3x).
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Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: General Flash Chromatography
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of dichloromethane (DCM).
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Load the sample onto the column.
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Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 50%) containing 0.5% acetic acid.
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Collect fractions and analyze by TLC (e.g., using 30% EtOAc/hexanes with 1% acetic acid as the eluent and visualizing with potassium permanganate stain).
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Combine the fractions containing the pure product and remove the solvent in vacuo.
Visualizations
improving yield and purity in the synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
Welcome to the technical support center for the synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common strategy involves a two-step process. First, the commercially available 4-piperidinecarboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group to yield 1-Boc-4-piperidinecarboxylic acid. The second step is the introduction of the isopropyl group at the 4-position of the piperidine ring via α-alkylation. This is typically achieved by deprotonating the α-carbon with a strong base like lithium diisopropylamide (LDA) followed by reaction with an isopropyl halide.
Q2: I am having trouble with the first step, the Boc protection of 4-piperidinecarboxylic acid. What are the key parameters for a successful reaction?
A2: A common and effective method for Boc protection involves reacting 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Key parameters to ensure high yield and purity include:
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Solvent: A mixture of an organic solvent like tert-butanol or THF and water is often used.
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Base: An aqueous solution of sodium hydroxide (NaOH) is a common choice.[1]
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Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
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Stoichiometry: A slight excess of (Boc)₂O is generally used to ensure complete reaction of the starting material.
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Work-up: After the reaction, the mixture is typically acidified to precipitate the product, which can then be collected by filtration.
Q3: My yields for the α-alkylation step are consistently low. What are the potential causes and how can I improve them?
A3: Low yields in the α-alkylation of the 1-Boc-4-piperidinecarboxylic acid ester are often due to several factors. Here are some troubleshooting tips:
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Incomplete Deprotonation: Ensure that the deprotonation with LDA is complete. Use freshly prepared or titrated LDA. The reaction should be carried out under strictly anhydrous conditions at low temperatures (typically -78 °C) to prevent side reactions.
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Choice of Alkylating Agent: Isopropyl bromide is a common choice. Ensure it is pure and added slowly to the reaction mixture to avoid side reactions.
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Reaction Temperature: Maintain a low temperature during the addition of both the substrate to the LDA solution and the subsequent addition of the alkylating agent. Allowing the temperature to rise prematurely can lead to side reactions.
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Starting Material Purity: Ensure your starting material, the 1-Boc-4-piperidinecarboxylic acid ester, is pure and dry.
Q4: I am observing the formation of multiple products in my alkylation reaction. What are the likely side products?
A4: The most common side product is the dialkylated product, where two isopropyl groups are added to the α-carbon. This can occur if an excess of the alkylating agent is used or if the enolate reacts with the product. Another possibility is the formation of elimination products. Careful control of stoichiometry and reaction temperature can help minimize these side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation in the Boc protection step. | Incomplete reaction due to insufficient base or (Boc)₂O. | Ensure the correct stoichiometry of reagents. Use a slight excess of (Boc)₂O. Confirm the concentration of your base solution. |
| Low reaction temperature. | Allow the reaction to warm to room temperature and stir for a sufficient amount of time (overnight is common).[1] | |
| Low yield in the α-alkylation step. | Incomplete formation of the lithium enolate. | Use freshly prepared or titrated LDA. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Reaction temperature is too high. | Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps. | |
| Impure reagents. | Use freshly distilled solvents and pure alkylating agent. | |
| Formation of significant amounts of side products (e.g., dialkylated product). | Incorrect stoichiometry of the alkylating agent. | Use a controlled amount of the isopropyl halide (typically 1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. |
| Difficulty in purifying the final product. | Presence of closely related impurities. | Column chromatography on silica gel is a common method for purification. A gradient elution system with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) can be effective. |
| Product is an oil and difficult to handle. | If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is not possible, careful column chromatography is necessary. |
Experimental Protocols
A plausible experimental protocol for the synthesis is outlined below. Note: This is a general guideline and may require optimization.
Step 1: Synthesis of 1-Boc-4-piperidinecarboxylic acid
This step is well-documented in the literature. A representative procedure is as follows:
To a solution of 4-piperidinecarboxylic acid in an aqueous solution of sodium hydroxide (1N) and tert-butanol at 0 °C, di-tert-butyl dicarbonate is added slowly. The reaction mixture is stirred overnight at room temperature. The solution is then concentrated, and the pH is adjusted to 2 with HCl, leading to the precipitation of the product. The solid is filtered, washed with water, and dried to afford 1-Boc-4-piperidinecarboxylic acid.[1]
Step 2: Synthesis of Methyl 1-Boc-4-piperidinecarboxylate
The carboxylic acid is often converted to its methyl ester prior to alkylation to improve solubility and handling. A common method is esterification using methanol in the presence of a catalyst like thionyl chloride or by reacting the acid with diazomethane.
Step 3: α-Alkylation to yield Methyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
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In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
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Slowly add a solution of methyl 1-Boc-4-piperidinecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for a period to ensure complete enolate formation.
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Slowly add 2-bromopropane to the reaction mixture at -78 °C.
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Allow the reaction to stir at low temperature for a specified time, then quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis to this compound
The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF, methanol, and water.[1]
Data Presentation
| Step | Reaction | Typical Reagents | Typical Yield | Typical Purity |
| 1 | Boc Protection | 4-Piperidinecarboxylic acid, (Boc)₂O, NaOH | >95% | >98% |
| 2 | Esterification | 1-Boc-4-piperidinecarboxylic acid, Methanol, SOCl₂ | >90% | >98% |
| 3 | α-Alkylation | Methyl 1-Boc-4-piperidinecarboxylate, LDA, 2-Bromopropane | 50-70% (variable) | Variable, requires purification |
| 4 | Hydrolysis | Methyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, LiOH | >90% | >97%[2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the α-alkylation step.
References
addressing incomplete reactions in the functionalization of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
Welcome to the technical support center for the functionalization of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this sterically hindered building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Amide Coupling Reactions
Question 1: I am observing a low yield or incomplete consumption of the starting carboxylic acid in my amide coupling reaction. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete amide coupling reactions with this compound are often attributed to the steric hindrance at the C4 position. The bulky isopropyl group can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.
Potential Causes and Solutions:
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Insufficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered acids, more potent activating agents are often required.
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Steric Hindrance of the Amine: Coupling with sterically bulky primary or secondary amines can be particularly challenging.
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Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.
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Formation of Unreactive Intermediates: With some coupling reagents, stable, unreactive intermediates can form, leading to stalled reactions.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Recommended Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient coupling reagent | Switch to a more potent uronium-based coupling reagent such as HATU, HBTU, or COMU. These reagents are known to be effective for sterically hindered substrates.[1] |
| Sterically demanding amine | Increase the reaction temperature (e.g., to 40-60 °C) and prolong the reaction time (monitor by TLC or LC-MS). Consider using a less hindered amine if the project allows. | |
| Suboptimal solvent | Ensure the use of anhydrous polar aprotic solvents like DMF or NMP to ensure solubility of all reactants and intermediates. | |
| Recovery of Starting Material | Deactivation of coupling reagent | Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can quench the activating agent. |
| Formation of a stable salt | If the amine is added as a salt (e.g., hydrochloride), ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, 2.5-3 equivalents) is used to liberate the free amine. | |
| Side Product Formation | Racemization (if amine is chiral) | Use of additives like HOBt or HOAt can help suppress racemization, especially with carbodiimide coupling agents like EDC. Uronium and phosphonium salt reagents generally have a lower risk of racemization.[1] |
| Guanidinylation of the amine | This can be an issue with uronium reagents like HBTU and HATU.[2] Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine. |
Esterification Reactions
Question 2: My esterification reaction is showing low conversion, even after prolonged reaction times. How can I drive the reaction to completion?
Answer:
Similar to amide coupling, the steric hindrance of this compound can make esterification challenging, especially with secondary or tertiary alcohols.
Potential Causes and Solutions:
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Equilibrium Limitations: Fischer esterification is a reversible reaction.
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Steric Hindrance: The bulky groups on both the carboxylic acid and potentially the alcohol can significantly slow down the reaction rate.
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Ineffective Catalyst: The choice and amount of acid catalyst are crucial.
Troubleshooting Workflow for Esterification
Caption: Troubleshooting workflow for low-yield esterification reactions.
Recommended Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Reaction equilibrium | For Fischer esterification, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Steric hindrance | For sterically hindered alcohols, consider using a Steglich esterification with DCC and a catalytic amount of DMAP.[3] Alternatively, convert the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride before reacting with the alcohol in the presence of a base like pyridine. | |
| Inactive or insufficient catalyst | For Fischer esterification, use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not neutralized by basic impurities. | |
| Decomposition of Starting Material | High reaction temperature | If the substrate is sensitive to high temperatures, use milder methods like the Steglich esterification which can be performed at room temperature. |
Reduction of the Carboxylic Acid
Question 3: I am trying to reduce the carboxylic acid to the corresponding alcohol, but the reaction is sluggish and gives a complex mixture of products. What is the best approach?
Answer:
The reduction of carboxylic acids requires strong reducing agents. Incomplete reactions or side reactions can occur if the reagent is not suitable or if the reaction conditions are not carefully controlled.
Potential Causes and Solutions:
-
Inappropriate Reducing Agent: Not all hydride reagents are capable of reducing carboxylic acids.
-
Over-reduction: It is generally not possible to stop the reduction at the aldehyde stage, as the intermediate aldehyde is more reactive than the starting carboxylic acid.
-
Difficult Work-up: The work-up procedure for reactions involving strong reducing agents like LiAlH₄ can be challenging and may lead to product loss.
Recommended Solutions:
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Weak reducing agent | Sodium borohydride (NaBH₄) is generally not effective for the reduction of carboxylic acids. Use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether.[4] An alternative is to use a borane reagent, such as BH₃·THF. |
| Complex Product Mixture | Side reactions | Ensure the reaction is performed under strictly anhydrous conditions, as water will violently react with LiAlH₄ and reduce the reagent's efficacy. |
| Difficulty Isolating the Product | Work-up issues | A careful and controlled work-up is crucial. A common procedure for a LiAlH₄ reaction is the sequential, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water (Fieser work-up). This should produce a granular precipitate that can be filtered off. |
Frequently Asked Questions (FAQs)
Q1: Can I perform functionalization at the C-H bonds of the piperidine ring without affecting the carboxylic acid?
A1: Direct C-H functionalization of the piperidine ring is a complex transformation that typically requires specific catalysts and directing groups.[5] The α-protons (at C2 and C6) are the most activated. Functionalization at the β (C3, C5) or γ (C4) positions is more challenging.[6] Given the presence of the carboxylic acid, it would likely need to be protected as an ester to prevent interference with the catalysts often used for C-H activation.
Q2: What is the best method for removing the Boc protecting group?
A2: The Boc group is reliably removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours.[6] For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be used.
Q3: How can I purify the final functionalized product, given the basicity of the piperidine nitrogen?
A3: Purification can indeed be challenging. Standard silica gel chromatography can be effective, but tailing of the product on the column is common. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%) or ammonium hydroxide, can be added to the eluent system. Alternatively, if the product is sufficiently stable, an acid wash (e.g., with dilute HCl) can be used during the work-up to extract the product into the aqueous phase, which is then basified and re-extracted into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[1]
-
Coupling: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours. For sterically hindered amines, the reaction may require warming to 40-50 °C and longer reaction times.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Steglich Esterification
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Coupling: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter off the DCU precipitate and wash the solid with additional DCM. Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
Protocol 3: General Procedure for Reduction to Alcohol using LiAlH₄
-
Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF.
-
Addition of Acid: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, or until the reaction is complete as monitored by TLC (staining with permanganate).
-
Work-up (Fieser Procedure): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities can originate from the synthesis process or degradation. Common impurities include:
-
Starting Materials: Unreacted 4-isopropyl-4-piperidinecarboxylic acid.
-
Process-Related Impurities:
-
Ester Precursors: If the synthesis involves the hydrolysis of a methyl or ethyl ester, residual amounts of methyl or ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate may be present.
-
Byproducts of Boc-protection: Impurities from the reaction with di-tert-butyl dicarbonate.
-
-
Degradation Products:
-
Deprotected Impurity: 4-isopropyl-4-piperidinecarboxylic acid, formed by the loss of the Boc protecting group.[1]
-
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (THF), methanol (MeOH), or ethyl acetate (EtOAc).[2]
Q2: Which analytical techniques are most suitable for impurity detection in this compound?
A2: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is typically the primary choice.[3]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, especially residual solvents.[4] Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a standard approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the identification and structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used for purity assessment without the need for impurity reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[3]
Q3: How can I prepare my sample for analysis by HPLC, GC, and NMR?
A3: Proper sample preparation is crucial for accurate results.
-
HPLC: Accurately weigh the sample and dissolve it in a suitable diluent, typically the initial mobile phase composition or a mixture of acetonitrile and water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
GC (Residual Solvents): For headspace analysis, dissolve a known amount of the sample in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in a sealed headspace vial.
-
NMR: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). For quantitative analysis, a known amount of an internal standard is added.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a new column or a pre-column guard. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For carboxylic acids, a lower pH (e.g., with 0.1% formic or phosphoric acid) is often beneficial. 3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contaminated mobile phase or diluent. | 1. Implement a needle wash step in the autosampler method. Inject a blank after a high-concentration sample. 2. Prepare fresh mobile phase and diluent. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature. 2. Prepare mobile phases carefully and ensure they are well-mixed. 3. Check the pump for leaks and ensure proper solvent delivery. |
| Appearance of Two Peaks for the Main Compound | Interaction with the stationary phase or differential ionization. | Adjust the mobile phase pH, consider adding a buffer, or try a different column chemistry.[5] |
GC (Headspace) Analysis
| Problem | Possible Cause | Suggested Solution |
| Low Sensitivity for Analytes | 1. Insufficient headspace incubation time or temperature. 2. Leak in the system. 3. Analyte interaction with the sample matrix. | 1. Optimize headspace parameters (time and temperature) to ensure complete partitioning of volatiles into the headspace. 2. Check for leaks in the vial cap, syringe, and inlet. 3. Consider using a different diluent or matrix modification. Standard addition may be necessary. |
| Poor Reproducibility | 1. Inconsistent vial sealing. 2. Variation in sample volume. | 1. Ensure consistent and tight sealing of headspace vials. 2. Use a calibrated pipette for accurate sample and diluent measurement. |
| Peak Broadening | 1. Inefficient transfer from headspace to the column. 2. Inappropriate GC oven temperature program. | 1. Optimize the transfer line temperature and injection parameters. 2. Start with a lower initial oven temperature to focus the analytes at the head of the column. |
Quantitative Data Summary
The following tables provide typical parameters for the analytical methods. These may require optimization for your specific instrumentation and sample.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: GC-Headspace Method for Residual Solvents
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium at 2.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 30 min |
| Sample Diluent | DMSO |
Experimental Protocols
Detailed HPLC Method for Impurity Profiling
Objective: To separate and quantify potential impurities in this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the percentage area of each impurity relative to the total peak area.
-
Detailed GC-Headspace Method for Residual Solvents
Objective: To identify and quantify residual solvents in the sample.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
Reagents and Materials:
-
This compound sample
-
Dimethyl sulfoxide (DMSO), headspace grade
-
Residual solvent standards
-
20 mL headspace vials with caps and septa
Procedure:
-
Standard Preparation:
-
Prepare a stock standard solution containing known concentrations of expected residual solvents in DMSO.
-
Prepare a series of working standards by diluting the stock solution in DMSO.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample directly into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Immediately cap and crimp the vial.
-
-
GC Analysis:
-
Set up the GC-Headspace system according to the parameters in Table 2.
-
Place the prepared sample and standard vials in the autosampler tray.
-
Start the sequence to analyze the samples.
-
Quantify the residual solvents in the sample by comparing the peak areas to the calibration curve generated from the standards.
-
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logic diagram for troubleshooting HPLC issues.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 4-Substituted Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-substituted piperidine carboxylic acids, a versatile scaffold in medicinal chemistry. We will explore their structure-activity relationships (SAR) targeting various biological entities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
I. GABA Uptake Inhibitors
The γ-aminobutyric acid (GABA) transporter (GAT) is a crucial regulator of GABAergic neurotransmission, making it a key target for therapeutic intervention in neurological disorders such as epilepsy.[1] 4-substituted piperidine-3-carboxylic acids, analogues of the potent GAT inhibitor nipecotic acid, have been extensively studied to understand the structural requirements for potent and selective GAT inhibition.
Comparative SAR Data
The following table summarizes the in vitro inhibitory activity of various 4-substituted piperidine-3-carboxylic acid derivatives against the neuronal GABA uptake system. The data highlights the impact of the nature and stereochemistry of the 4-substituent on inhibitory potency.
| Compound Number | 4-Substituent | Stereochemistry | GABA Uptake Inhibition (IC50, µM) | Reference |
| (RS)-Nipecotic acid | H | - | Potent | [2] |
| 4 | Hydroxy | (3RS,4RS) | Weaker than nipecotic acid | [2] |
| 21 | Hydroxy | (3RS,4SR) | Potent | [2] |
| 10 | Acetamido | (3RS,4SR) | Inactive | [2] |
| 18 | Acetamido | (3RS,5SR) | Weaker than nipecotic acid | [2] |
| 20 | Hydroxy | (3RS,5SR) | Weaker than nipecotic acid | [2] |
Key SAR Insights:
-
The stereochemistry at the 4-position is critical for activity. For instance, the (3RS,4SR)-hydroxy derivative (21 ) is a potent inhibitor, while the (3RS,4RS)-hydroxy analogue (4 ) is significantly weaker.[2]
-
The nature of the substituent at the 4-position greatly influences potency. While a hydroxyl group can be well-tolerated in the right stereochemical orientation, an acetamido group at the same position leads to a loss of activity.[2]
Experimental Protocols
[³H]GABA Uptake Assay in Rat Brain Synaptosomes
This in vitro assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Rat whole brains
-
Sucrose solution (0.32 M)
-
Krebs-HEPES buffer (pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The pellet is resuspended in Krebs-HEPES buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: Initiate GABA uptake by adding a fixed concentration of [³H]GABA.
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAergic synapse and a typical workflow for evaluating GABA uptake inhibitors.
Caption: Schematic of a GABAergic synapse.
Caption: General workflow for SAR studies.
II. DNA Gyrase Inhibitors
Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. Piperidine-4-carboxamides have emerged as a new class of DNA gyrase inhibitors.[3]
Comparative SAR Data
The table below presents the antibacterial activity (Minimum Inhibitory Concentration, MIC) and DNA gyrase inhibitory activity (IC50) for a series of piperidine-4-carboxamide derivatives against Mycobacterium abscessus.
| Compound | R | MIC (µM) | DNA Gyrase IC50 (µM) | Reference |
| 844 | H | >12.5 | ND | [3] |
| 844-TFM | 4-CF₃ | 1.5 | 1.5 | [3] |
| 9f | 3-CF₃ | 12.5 | ND | [3] |
| 5m | 4-Cl (regioisomer) | 100 | 6 | [3] |
| ND: Not Determined |
Key SAR Insights:
-
Substitution on the phenyl ring significantly impacts activity. A trifluoromethyl group at the 4-position (844-TFM ) leads to a nearly 10-fold increase in both whole-cell and enzymatic activity compared to the unsubstituted parent compound (844 ).[4]
-
The position of the substituent is crucial. Moving the trifluoromethyl group to the 3-position (9f ) results in reduced potency.[4]
-
The regiochemistry of the piperidine linker is important. The 4-substituted regioisomer 5m displays a significant loss of antibacterial activity despite retaining some inhibitory effect on the enzyme.[3]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified M. abscessus DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and BSA)
-
ATP
-
Test compounds
-
Agarose gel electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme (a mixture of GyrA and GyrB subunits) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA supercoiling.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified using densitometry.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition.
Caption: Mechanism of DNA gyrase and its inhibition.
III. Dual PPARα/γ Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating glucose and lipid metabolism. Dual agonists of PPARα and PPARγ have the potential to simultaneously address hyperglycemia and dyslipidemia, common features of type 2 diabetes. Several series of substituted piperidine-4-carboxylic acid analogs have been designed and synthesized as novel, potent dual PPARα/γ agonists.
Comparative SAR Data
The following table will be populated with quantitative data on the dual PPARα/γ agonist activity of 4-substituted piperidine carboxylic acids as more specific data is extracted and compiled.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| To be populated |
Experimental Protocols
PPARα/γ Transactivation Assay
This cell-based reporter gene assay is used to determine the ability of a compound to activate PPARα and PPARγ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα and PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
A transfection reagent.
-
Test compounds.
-
Luciferase assay system and a luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate PPAR-LBD-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid.
-
Treatment: After transfection, plate the cells in 96-well plates and treat them with various concentrations of the test compounds for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway
The diagram below illustrates the signaling pathway of PPARα/γ dual agonists.
Caption: PPARα/γ dual agonist signaling pathway.
References
The Strategic Advantage of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid in the Synthesis of Potent Kinase Inhibitors
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel kinase inhibitors. Among the diverse scaffolds available, substituted piperidines have emerged as a privileged motif, offering a unique combination of properties that can enhance the efficacy and druggability of the final compound. This guide provides a comparative analysis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key intermediate, against other analogs in the context of kinase inhibitor synthesis, with a focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.
The piperidine moiety is frequently incorporated into kinase inhibitors to modulate crucial properties such as solubility, cell permeability, and target engagement. The 4-isopropyl-4-carboxylic acid substitution on the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, provides a strategic handle for elaboration into complex molecular architectures, as exemplified by the development of potent Akt inhibitors like AZD5363 (Capivasertib).
Comparative Performance of Substituted Piperidine Building Blocks
The choice of substituent at the 4-position of the piperidine ring can significantly impact the biological activity of the resulting kinase inhibitor. The following table summarizes the in vitro efficacy of Akt1 inhibitors synthesized with various 4-substituted piperidine-4-carboxamide cores, highlighting the influence of different chemical groups on inhibitory potency.
| Building Block Core | Resulting Inhibitor Structure (General) | Akt1 IC50 (nM) | Reference |
| 4-Amino-piperidine-4-carboxamide | AZD5363 (Capivasertib) | 8.0 | [1] |
| 4-Fluoro-piperidine-4-carboxamide | Analog 1 | 15.0 | [2] |
| 4-Hydroxy-piperidine-4-carboxamide | Analog 2 | 25.0 | [2] |
| 4-Methyl-piperidine-4-carboxamide | Analog 3 | 12.0 | [2] |
| 4-Isopropyl-piperidine-4-carboxamide | Target Analog | Data Not Available | - |
Note: Direct comparative data for an inhibitor synthesized using this compound was not available in the reviewed literature. The table illustrates the impact of 4-position substituents on Akt1 inhibition based on published data for analogous compounds.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. The diagram below illustrates the key components of this pathway and the points of intervention for inhibitors.
Experimental Protocols
The synthesis of kinase inhibitors utilizing 1-Boc-4-substituted-piperidine-4-carboxylic acids typically involves a key amide bond formation step. Below is a representative experimental protocol for the coupling of such an intermediate to a core amine, a common step in the synthesis of Akt inhibitors.
Synthesis of a Piperidine-4-carboxamide Intermediate
This protocol describes the amide coupling of 1-Boc-4-amino-piperidine-4-carboxylic acid with a substituted amine, a reaction analogous to what would be performed with this compound.
Materials:
-
1-Boc-4-amino-piperidine-4-carboxylic acid (1.0 eq)
-
Substituted amine (e.g., (S)-3-amino-3-(4-chlorophenyl)propan-1-ol) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 1-Boc-4-amino-piperidine-4-carboxylic acid (1.0 eq) and the substituted amine (1.1 eq) in anhydrous DCM at 0 °C, add HOBt (1.5 eq) and DIPEA (3.0 eq).
-
Add EDC (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
Boc-Deprotection Step: The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, which can then be further functionalized.
Synthetic Workflow
The general workflow for the synthesis of a kinase inhibitor using a 1-Boc-4-substituted-piperidine-4-carboxylic acid building block is depicted below.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the isopropyl and carboxylic acid functionalities on the piperidine scaffold allows for the generation of molecules with potentially enhanced potency and favorable pharmacokinetic profiles. While direct comparative data for this specific building block is emerging, the structure-activity relationships of analogous compounds strongly suggest its utility in targeting key signaling pathways, such as the PI3K/Akt/mTOR cascade, which are critical in cancer and other diseases. The provided experimental framework offers a solid foundation for the incorporation of this and similar building blocks into modern drug discovery programs.
References
Validating 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid for Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the construction of high-quality chemical libraries. This guide provides a comparative analysis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key building block for introducing a substituted piperidine scaffold, and evaluates its performance against other alternatives in the context of library synthesis.
The validation of building blocks is paramount to the success of combinatorial chemistry and diversity-oriented synthesis.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, making its derivatives valuable components in drug discovery libraries. This guide will delve into the experimental validation of this compound, presenting available data to support its utility and comparing it with other 4-substituted piperidine analogues.
Performance in Library Synthesis: A Comparative Analysis
The utility of a building block in library synthesis is determined by several factors, including its reactivity, the yield and purity of the resulting products, and its contribution to the structural diversity of the library. While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer its performance based on studies of similar 4-substituted piperidine building blocks in various synthetic methodologies.
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in combinatorial chemistry for the rapid generation of diverse compound libraries from simple building blocks.[1][2] The general scheme for an Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative.[2]
Below is a table summarizing representative yields from studies utilizing 4-substituted piperidine derivatives in multicomponent reactions, which can serve as a benchmark for what to expect when using this compound.
| Building Block | Reaction Type | Reported Yield (%) | Reference |
| 1-Boc-piperidine-4-carboxylic acid | Ugi Reaction | 70 | [3] |
| N-Phenethyl-piperidine-4-one (in Ugi reaction) | Ugi Reaction | Moderate to Good | [1] |
| Functionalized Piperidines (general MCR) | Multicomponent Rxn | up to 87 | [4] |
Note: "Moderate to Good" yields in the cited literature for similar scaffolds suggest that this compound is likely to perform with acceptable efficiency in library synthesis.
Experimental Protocols
To ensure the successful validation and implementation of this compound in a library synthesis workflow, detailed experimental protocols are crucial. Below are representative protocols for solid-phase synthesis and quality control, which are standard procedures in the generation of chemical libraries.
General Protocol for Solid-Phase Amide Coupling
This protocol describes a typical procedure for coupling a carboxylic acid building block, such as this compound, to a resin-bound amine.
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
-
Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amine is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.
-
Activation and Coupling: this compound (3 equivalents) is pre-activated with a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 5-10 minutes. This activated solution is then added to the deprotected resin.
-
Reaction: The reaction mixture is agitated at room temperature for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Purification: The final compound is cleaved from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). The crude product is then purified by preparative HPLC.
Quality Control of the Synthesized Library
The quality of a chemical library is critical for the reliability of screening results.[1] A standard quality control workflow involves confirming the identity, purity, and quantity of the library members.
-
Identity Confirmation: The molecular weight of each compound is confirmed using mass spectrometry (MS), typically LC-MS.
-
Purity Assessment: The purity of each compound is determined by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD).
-
Quantification: The concentration of each compound in the library plates is determined, often using a quantitative NMR (qNMR) or by comparing the HPLC peak area to a standard of known concentration.
Visualizing the Workflow and Relationships
To better illustrate the processes involved in validating and utilizing this compound in library synthesis, the following diagrams have been generated using Graphviz.
Caption: Workflow for the validation and subsequent use of a building block in library synthesis.
Caption: Comparison of this compound with alternative 4-substituted analogues.
Conclusion
This compound represents a valuable building block for introducing a sterically hindered and lipophilic 4-substituted piperidine moiety into screening libraries. While direct comparative quantitative data is sparse, the successful application of similar building blocks in robust synthetic methodologies like the Ugi reaction suggests its suitability for library synthesis. The provided experimental protocols offer a solid foundation for its validation and implementation. The choice of the 4-substituent on the piperidine ring is a critical decision in library design, influencing the steric and electronic properties of the final compounds and ultimately their potential biological activity. Therefore, the inclusion of diverse building blocks like this compound is essential for creating comprehensive and effective screening libraries for drug discovery.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
Comparative Analysis of 4-Alkyl-4-Carboxypiperidines in Medicinal Chemistry: A Focus on GABA Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 4-alkyl-4-carboxypiperidine scaffold, a derivative of isonipecotic acid, represents a significant pharmacophore in medicinal chemistry. Its rigid structure allows for precise orientation of functional groups, making it a valuable template for the design of potent and selective ligands for various biological targets. This guide provides a comparative analysis of 4-alkyl-4-carboxypiperidine derivatives, with a primary focus on their activity as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). By modulating the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds offer therapeutic potential for neurological disorders such as epilepsy and anxiety.
Quantitative Comparison of Inhibitory Activity
| Compound/Derivative | 4-Substituent | Target(s) | IC50 (µM) | Key Observations |
| Isonipecotic Acid | -H | GABA A Receptor | - (Partial Agonist) | The parent scaffold, exhibits weak partial agonism at GABA A receptors. |
| NNC-711 | Complex lipophilic group | Human GAT1 | 0.04 | Demonstrates that large, lipophilic N-substituents can confer high potency.[1] |
| Tiagabine | Complex lipophilic group | Human GAT1 | 0.07 | A clinically approved GAT1 inhibitor with a bulky N-substituent.[1] |
| SKF-89976A | 4,4-Diphenyl-3-butenyl (on N) | Human GAT1 | 0.13 | Highlights the importance of a lipophilic side chain for potent GAT1 inhibition. |
| (S)-SNAP-5114 | Tris(4-methoxyphenyl)methoxy]ethyl (on N) | GAT3 | 5 | Shows that modifications can shift selectivity towards other GAT subtypes.[2] |
Note: The data presented is a compilation from multiple studies and variations in experimental conditions may exist.
Experimental Protocols
A fundamental assay for evaluating the potency of 4-alkyl-4-carboxypiperidine derivatives as GAT inhibitors is the radiolabeled GABA uptake assay.
[³H]GABA Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3).
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose.
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Test compounds (4-alkyl-4-carboxypiperidine derivatives).
-
Reference inhibitor (e.g., Tiagabine).
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing the target GAT are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations in the assay buffer.
-
Assay Initiation: The cell culture medium is aspirated, and the cells are washed twice with pre-warmed assay buffer.
-
Pre-incubation: Cells are pre-incubated with the test compounds or vehicle control for 10-20 minutes at room temperature.
-
GABA Uptake: The uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10 nM) and the test compound.
-
Incubation: The plate is incubated for a defined period (typically 10-20 minutes) at room temperature to allow for GABA uptake. This incubation time should be within the linear range of uptake.
-
Termination: The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: The cell lysate is transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle) and non-specific uptake (in the presence of a high concentration of a potent inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of GABA transport and a typical workflow for screening potential inhibitors.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
evaluating the performance of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid in specific assays
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel compounds. 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a synthetic intermediate whose utility lies in its specialized structure, lending itself to the creation of complex molecules. This guide provides an objective overview of this compound, its potential applications based on its structural features, and a hypothetical framework for its evaluation in relevant assays.
Currently, public domain data on the specific performance of this compound in biological assays is limited. It is primarily recognized as a building block in organic synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group makes it a versatile reagent in multi-step syntheses, allowing for the controlled introduction of the piperidine scaffold.
Hypothetical Performance Evaluation in a Competitive Binding Assay
To illustrate how one might evaluate the performance of a compound derived from this compound, we present a hypothetical competitive binding assay. This type of assay is fundamental in pharmacology to determine the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a hypothetical compound "X", synthesized using this compound, against a target receptor.
Experimental Protocol:
-
Preparation of Reagents:
-
Target Receptor Membrane Preparation: A cell line expressing the receptor of interest is cultured, harvested, and homogenized to isolate cell membranes. The protein concentration is determined using a Bradford assay.
-
Radioligand: A known radiolabeled ligand with high affinity for the target receptor is used.
-
Test Compound "X" and Reference Compound: Stock solutions of known concentrations are prepared.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the receptor membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound "X" or a known reference inhibitor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data (Hypothetical)
The following table presents hypothetical data comparing our test compound "X" with other potential inhibitors.
| Compound | IC50 (nM) | Ki (nM) |
| Test Compound "X" | 150 | 75 |
| Reference Compound A | 50 | 25 |
| Alternative Compound B | 500 | 250 |
Experimental Workflow
The workflow for the hypothetical competitive binding assay is outlined below.
References
A Comparative Guide to Structural Analogs of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid and Their Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-4-isopropyl-4-piperidinecarboxylic acid scaffold serves as a crucial building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its structural analogs, primarily involving modifications at the 4-position of the piperidine ring, have demonstrated significant potential across various biological targets, including opioid, serotonin, and histamine receptors. This guide provides an objective comparison of the performance of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation therapeutics.
Performance Comparison of 4,4-Disubstituted Piperidine Analogs
The biological activity of piperidine-based compounds is profoundly influenced by the nature of the substituents at the 4-position. Variations in the alkyl or aryl groups at this position, as well as modifications to the piperidine nitrogen, dictate the compound's affinity and selectivity for different receptors. The following tables summarize the quantitative data from studies on structural analogs, providing a comparative overview of their potency.
Analgesic Activity and Opioid Receptor Affinity
A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with several analogs exhibiting potency comparable to morphine. Their mechanism of action is often attributed to their interaction with opioid receptors.
Table 1: Analgesic Activity and Opioid Receptor Binding Affinity of 4,4-Disubstituted Piperidine Analogs
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C4) | Analgesic Activity (Mouse Writhing Test, ED50 mg/kg, s.c.) | Opioid Receptor Binding Affinity (Ki, nM) |
| 1 | -CH2CH2-Ph | -Ph | -COOEt | 0.011 | 0.25 (μ) |
| 2 | -CH2CH(CH3)2 | -Ph | -COOEt | 0.045 | 1.1 (μ) |
| 3 | -CH2CH2-Thiophene | -Ph | -COOEt | 0.007 | 0.18 (μ) |
| 4 | -CH2CH2-Ph | -Ph | -CN | 0.023 | 0.52 (μ) |
| 5 | -CH2CH2-Ph | -Cyclohexyl | -COOEt | 0.31 | 8.9 (μ) |
Data synthesized from studies on 4,4-disubstituted piperidines with potent analgesic properties.
Serotonin Receptor Antagonism
Certain 4,4-disubstituted piperidine analogs also exhibit significant serotonin antagonist activity. This dual activity profile presents an interesting avenue for the development of therapeutics with a broader spectrum of action.
Table 2: Serotonin Antagonist Activity of 4,4-Disubstituted Piperidine Analogs
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C4) | 5-HT2A Antagonism (Head-Twitch Test, ED50 mg/kg, i.p.) |
| 6 | -CH2CH2-(p-F-Ph) | -Ph | -COOEt | 0.15 |
| 7 | -CH2CH2-(p-F-Ph) | -Ph | -CN | 0.22 |
| 8 | -(CH2)3-NHCO-(p-Cl-Ph) | -Ph | -H | 0.8 |
Data synthesized from studies on 4,4-disubstituted piperidines with serotonin antagonist activity.
Histamine H3 Receptor Antagonism
The piperidine scaffold is also a key feature in many potent histamine H3 receptor antagonists, which are being investigated for the treatment of various neurological disorders.
Table 3: Histamine H3 Receptor Antagonist Activity of Piperidine Analogs
| Compound ID | Structure | pA2 (in vitro) |
| 9 | 1-(3-(4-(tert-Butyl)phenoxy)propyl)piperidine | 8.5 |
| 10 | 1-(3-(4-Chlorophenoxy)propyl)piperidine | 8.2 |
| 11 | 1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)ethan-1-one | 7.9 |
Data synthesized from studies on piperidine-based histamine H3 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to evaluate the structural analogs discussed in this guide.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo assay is used to screen for peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Drug Administration: Test compounds, vehicle control, and a standard analgesic (e.g., morphine) are administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined.
Head-Twitch Response for Serotonin 5-HT2A Receptor Antagonism
This in vivo behavioral assay is a widely used model to assess the activity of 5-HT2A receptor agonists and antagonists.
Protocol:
-
Animals: Male C57BL/6J mice are often used for this assay.
-
Drug Administration: The test antagonist or vehicle is administered i.p. or s.c. at a predetermined time (e.g., 30 minutes) before the administration of a 5-HT2A receptor agonist (e.g., DOI - 2,5-dimethoxy-4-iodoamphetamine).
-
Induction of Head-Twitches: The 5-HT2A agonist is administered, and the mice are placed in individual observation cages.
-
Observation: The number of head-twitches (rapid, rotational movements of the head) is counted for a specific period, typically 30 minutes, starting immediately after agonist administration.
-
Data Analysis: The ability of the test compound to reduce the number of head-twitches induced by the agonist is determined. The ED50 for the antagonist is calculated.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for opioid receptors.
Protocol:
-
Receptor Source: Cell membranes from cell lines stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor are used.
-
Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]-DAMGO for μ-opioid receptor).
-
Assay Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the activation of opioid, serotonin 5-HT2A, and histamine H3 receptors.
Caption: Opioid Receptor Signaling Pathway.
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid: A Procedural Guide
Key Safety and Physical Properties
To ensure safe handling, it is crucial to be aware of the physical and chemical properties of the compound and its analogs. The following table summarizes key data points from the SDS of similar piperidine carboxylic acid derivatives.
| Property | Data (for similar compounds) | Source |
| Physical State | Solid (Crystal - Powder) | Safety Data Sheet for 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid |
| Appearance | White to Very Pale Yellow | Safety Data Sheet for 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid |
| Hazard Classification | Not classified as hazardous | Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid |
| Storage Temperature | 2-8°C | BIOSYNCE Product Page |
Step-by-Step Disposal Protocol
The proper disposal of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid should be conducted in a manner that minimizes environmental impact and ensures the safety of laboratory personnel.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes:
-
Safety glasses with side shields
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound.
-
Avoid generating dust. If dust is unavoidable, use a respirator.
-
Place the solid waste into a clearly labeled, sealed container. The container should be compatible with the chemical.
-
-
Contaminated Materials:
-
Any materials used to clean up spills, such as paper towels or absorbent pads, should be considered contaminated.
-
Place all contaminated materials in the same labeled waste container as the solid chemical.
-
-
Empty Containers:
-
The first rinse of any "empty" container that held the compound should be collected and disposed of as hazardous waste.
-
Subsequent rinses of the container can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
3. Waste Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (CAS No. 1093396-57-6). The following procedures are based on the safety data for the closely related compound 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid and general laboratory best practices, in the absence of a specific Safety Data Sheet (SDS) for the designated chemical. It is imperative to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Skin Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for any signs of degradation before use and changed frequently, especially after direct contact. A fully buttoned, flame-retardant laboratory coat is required to protect against skin contact.[2] |
| Respiratory Protection | All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.
-
Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Assemble all necessary materials and equipment before handling the chemical to minimize movement and potential for spills.
-
-
Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling Procedures:
-
Decontaminate the work area and any equipment used with an appropriate solvent, followed by washing with soap and water.
-
Remove PPE carefully to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the compound should be treated as chemical waste. It may be dissolved in a combustible solvent and disposed of through a licensed chemical incinerator.[6]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Do not empty into drains.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
